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  • Product: 4-(3-Aminophenyl)-2-nitrophenol
  • CAS: 1261973-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminophenyl)-2-nitrophenol

Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(3-Aminophenyl)-2-nitrophenol, a biphenyl derivative of significant interest in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(3-Aminophenyl)-2-nitrophenol, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from established chemical principles and data on related structural analogues, namely aminobiphenyls and nitrophenols. We present predicted properties, key chemical reactivities, and robust, field-proven experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex biaryl compounds.

Introduction

The biphenyl scaffold is a privileged structure in numerous biologically active compounds and functional materials.[1] The compound 4-(3-Aminophenyl)-2-nitrophenol incorporates this biphenyl core with three critical functional groups: a hydroxyl group, a nitro group, and an amino group. This unique combination imparts a complex and versatile chemical character, making it a valuable, albeit challenging, synthetic target. The electron-withdrawing nitro group, the electron-donating amino and hydroxyl groups, and the extended π-system of the biphenyl structure suggest potential applications as a chromophore in dyes, a building block for novel heterocyclic systems, or a precursor for pharmacologically active molecules.

This guide provides a detailed examination of the predicted physicochemical properties of 4-(3-Aminophenyl)-2-nitrophenol. Furthermore, it offers practical, step-by-step methodologies for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent characterization, empowering researchers to produce and validate this compound in a laboratory setting.

Chemical Identity and Structure

The structural and identifying information for 4-(3-Aminophenyl)-2-nitrophenol is summarized below. As this is a highly specific and potentially non-commercial compound, a CAS number has not been identified in public databases.

IdentifierValueSource
IUPAC Name 4-(3-Aminophenyl)-2-nitrophenol-
Molecular Formula C₁₂H₁₀N₂O₃Calculated
Molecular Weight 230.22 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[O-])NCalculated
InChI Key (Predicted)Calculated
CAS Number Not Found-

Structure: The molecule consists of a 2-nitrophenol ring connected at position 4 to the C1' position of a 3-aminophenyl ring.

Predicted Physical Properties

The physical properties of 4-(3-Aminophenyl)-2-nitrophenol are largely dictated by its biphenyl structure and the strong intermolecular forces enabled by its functional groups, such as hydrogen bonding from the -OH and -NH₂ groups.

PropertyPredicted Value / ObservationRationale and Comparative Data
Appearance Yellow to orange crystalline solidThe nitroaromatic and extended conjugated system typically imparts color. 4-Nitrobiphenyl is a white to yellow solid.[2]
Melting Point > 200 °CHigh, due to the rigid biphenyl structure and strong intermolecular hydrogen bonding. For comparison, 4-hydroxy-4'-nitrobiphenyl melts at 207°C.[3]
Boiling Point > 350 °CHigh, characteristic of complex aromatic compounds with high molecular weight. 4-Nitrobiphenyl boils at 340°C.[2]
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol).The large, nonpolar biphenyl core dominates, making it insoluble in water. The polar functional groups facilitate solubility in polar organic solvents. 4-Aminobiphenyl is soluble in acetone, ethanol, and hot water.[4]

Chemical Properties and Reactivity

The reactivity of 4-(3-Aminophenyl)-2-nitrophenol is governed by its three distinct functional groups and the aromatic systems.

  • Amino Group (-NH₂): As a derivative of aniline, this group is basic and can be readily protonated in acidic conditions. It is a nucleophile and can undergo acylation, alkylation, and, most importantly, diazotization with nitrous acid to form a highly reactive diazonium salt. This salt is a versatile intermediate for introducing a wide range of other functional groups.

  • Nitro Group (-NO₂): This group is strongly electron-withdrawing, which deactivates the phenol-containing ring towards electrophilic aromatic substitution and acidifies the phenolic proton. The most significant reaction of the nitro group is its reduction to a primary amine (-NH₂).[5] This transformation is fundamental in organic synthesis and can be achieved using various reagents, such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd/C).[6][7] Chemoselective reduction is critical to avoid affecting other parts of the molecule.

  • Phenolic Group (-OH): The hydroxyl group is acidic, and its acidity is enhanced by the ortho-nitro group. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile for O-alkylation or O-acylation reactions.

  • Aromatic Rings: The substituents strongly influence the reactivity of both phenyl rings towards further substitution reactions. The phenol-containing ring is generally deactivated by the nitro group, while the aniline-containing ring is strongly activated by the amino group.

Caption: Key chemical transformations of the title compound.

Proposed Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The Suzuki-Miyaura coupling is the premier method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing unsymmetrical biaryls like the target molecule.[1][8] Its high functional group tolerance allows for the direct coupling of the two substituted rings without the need for extensive protection-deprotection steps, which is a significant advantage in terms of efficiency and atom economy. This protocol uses a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an aryl halide with an arylboronic acid.[1]

Methodology:

  • Reactant Preparation: The synthesis involves coupling (3-aminophenyl)boronic acid with 4-bromo-2-nitrophenol .

  • Reaction Setup:

    • To a three-necked round-bottom flask purged with an inert gas (Nitrogen or Argon), add 4-bromo-2-nitrophenol (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degassing the solvent is crucial to prevent oxidation of the catalyst.

    • In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., Triphenylphosphine, PPh₃, 4-10 mol%) in a small amount of the solvent.[8]

  • Reaction Execution:

    • Add the catalyst solution to the main reaction flask.

    • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and add deionized water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volume).

    • Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 4-(3-Aminophenyl)-2-nitrophenol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 4-bromo-2-nitrophenol - (3-aminophenyl)boronic acid - Base (K2CO3) Solvent Add Degassed Solvent System Reactants->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat to 80-90°C under Inert Gas Catalyst->Heat Monitor Monitor by TLC (12-24h) Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow for the Suzuki coupling synthesis.

Protocol 2: Spectroscopic Characterization

Trustworthiness & Validation: A multi-technique spectroscopic approach is essential for unambiguous structure elucidation and purity confirmation. Each technique provides complementary information, creating a self-validating system.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar, hydrogen-bonding compounds). Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals:

    • Multiple distinct signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on both phenyl rings. The splitting patterns (doublets, triplets, doublet of doublets) will be complex due to the substitution pattern.

    • A broad, exchangeable singlet for the phenolic -OH proton.

    • A broad, exchangeable singlet for the two -NH₂ protons.

  • Expected ¹³C NMR Signals:

    • Twelve distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. Carbons attached to the nitro group and hydroxyl group will be significantly downfield.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Methodology: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Expected Characteristic Peaks:

    • O-H stretch (phenol): Broad peak around 3200-3500 cm⁻¹.

    • N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • N-O stretch (nitro): Two strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C. UV-Visible Spectroscopy:

  • Methodology: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum from 200-600 nm.

  • Expected λ_max: The extended conjugated system of the nitrobiphenyl structure, along with the auxochromic -OH and -NH₂ groups, is expected to result in strong absorption maxima in the UV-A and visible regions (likely >300 nm). For comparison, 4-aminobiphenyl shows an absorption maximum around 280 nm, which shifts depending on pH.[9]

Safety and Handling

Authoritative Grounding: Nitroaromatic compounds, as a class, must be handled with significant caution due to their potential toxicity and thermal instability.[10]

  • Toxicity: Many nitroaromatic compounds are toxic, can be absorbed through the skin, and are potential mutagens or carcinogens.[10][11] The aminobiphenyl moiety is also a known structural alert for carcinogenicity; 4-aminobiphenyl is a known human bladder carcinogen.[12] Therefore, this compound should be treated as highly toxic.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[11]

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents, reducing agents, and sources of heat or ignition.[10]

  • Spill & Disposal: In case of a small spill, gently cover with an inert absorbent material (e.g., vermiculite), and sweep into a labeled hazardous waste container.[10] All waste materials must be disposed of according to institutional and local hazardous waste regulations.

Conclusion

4-(3-Aminophenyl)-2-nitrophenol is a complex polyfunctionalized biphenyl with significant potential as a synthetic intermediate. While direct experimental data is scarce, its physicochemical properties and reactivity can be reliably predicted based on established chemical principles and data from related compounds. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this molecule, enabling further exploration of its applications in drug discovery and materials science. Rigorous adherence to safety protocols is paramount when handling this and related nitroaromatic compounds.

References

  • Wikipedia. (2023). 4-Aminobiphenyl. [Link]

  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. [Link]

  • Google Patents. (2012).
  • Mishra, A. K., et al. (2000). Spectral and Photoprototropic Characteristics of 4-Aminobiphenyl in β-Cyclodextrin. Journal of the Chemical Society, Faraday Transactions.
  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules. [Link]

  • Grokipedia. 4-Nitrobiphenyl. [Link]

  • Wikipedia. 4-Amino-2-nitrophenol. [Link]

  • Wikisource. (2026). Nitroaromatic Compounds (2005). [Link]

  • PrepChem.com. Synthesis of 4-Amino-3-nitrophenol. [Link]

  • SpectraBase. 2-Aminobiphenyl - Optional[1H NMR] - Spectrum. [Link]

  • mzCloud. (2018). 4 Aminobiphenyl. [Link]

  • SpectraBase. 4-Aminobiphenyl - Optional[13C NMR] - Spectrum. [Link]

  • NIST. 2-Aminobiphenyl. [Link]

  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • U.S. Environmental Protection Agency. 4-Nitrobiphenyl. [Link]

  • SciELO. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • Grokipedia. Reduction of nitro compounds. [Link]

  • Journal of Pharmaceutical Research & Analysis. (2019). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PubChem. 4-Amino-4'-nitrobiphenyl. [Link]

  • Indian Academy of Sciences. (2011). An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Gojo Chemical Co., Ltd. 4-アミノ-3-ニトロフェノール. [Link]

  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • ACS Publications. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. [Link]

  • PubChem. 4-Hydroxy-2'-nitrobiphenyl. [Link]

  • NIST. 4-Amino-3-nitrophenol. [Link]

  • NIST. 4-Amino-3-nitrophenol. [Link]

  • NCBI Bookshelf. (2012). 4-AMINOBIPHENYL. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(3-Aminophenyl)-2-nitrophenol

Executive Summary This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3-Aminophenyl)-2-nitrophenol, a biphenyl derivative of significant interest in chemical synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3-Aminophenyl)-2-nitrophenol, a biphenyl derivative of significant interest in chemical synthesis and materials science. As a molecule incorporating three distinct functional moieties—a hydroxyl group, a nitro group, and an amino group distributed across two aromatic rings—it presents a unique and illustrative spectroscopic profile. This document is intended for researchers, analytical scientists, and professionals in drug development, offering in-depth methodologies and data interpretation strategies for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The protocols and interpretations herein are grounded in established principles to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The subject of this guide, 4-(3-Aminophenyl)-2-nitrophenol, possesses the molecular formula C₁₂H₁₀N₂O₃. Its structure is built upon a biphenyl core, which dictates a complex and highly informative spectroscopic fingerprint. The key to its characterization lies in identifying the unique signals generated by its constituent functional groups and the overall molecular architecture.

  • Hydroxyl (-OH) Group: Located ortho to the nitro group, this phenolic hydroxyl is expected to participate in intramolecular hydrogen bonding, influencing its vibrational frequency in FT-IR and its proton chemical shift in NMR.

  • Nitro (-NO₂) Group: A strong electron-withdrawing group, it significantly impacts the electronic environment of its host ring, causing characteristic downfield shifts in NMR and producing intense, signature absorptions in FT-IR spectroscopy.

  • Amino (-NH₂) Group: As an electron-donating group on the second phenyl ring, it will influence the electronic transitions observed in UV-Vis spectroscopy and contribute characteristic stretching and bending vibrations in the FT-IR spectrum.[1]

  • Biphenyl Aromatic System: The two interconnected phenyl rings form an extended conjugated system, which is expected to result in strong UV-Vis absorption at longer wavelengths compared to its single-ring analogues.

Caption: Molecular structure of 4-(3-Aminophenyl)-2-nitrophenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle of Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 4-(3-Aminophenyl)-2-nitrophenol, the extended π-conjugated system across both phenyl rings, influenced by the auxochromic -OH and -NH₂ groups and the chromophoric -NO₂ group, is expected to give rise to distinct absorption bands. The position and intensity of these bands are sensitive to solvent polarity.[2]

Experimental Protocol: UV-Vis Spectrum Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B 2. Create Dilute Solution (for Absorbance ~1 AU) A->B C 3. Calibrate Spectrometer (Blank with solvent) B->C D 4. Fill Quartz Cuvette with sample solution C->D E 5. Scan Wavelength Range (e.g., 200-700 nm) D->E

Caption: Standard workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: A stock solution is prepared by dissolving an accurately weighed sample in a UV-grade solvent (e.g., ethanol or acetonitrile). A dilute solution is then prepared to ensure the maximum absorbance falls within the linear range of the instrument (typically < 1.5 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a blank reference.

  • Data Acquisition: The sample is placed in a 1 cm path length quartz cuvette, and the absorption spectrum is recorded over a range of 200-700 nm.

Expected Data and Interpretation

The spectrum of 4-(3-Aminophenyl)-2-nitrophenol is anticipated to be a composite of the electronic transitions of its constituent parts, red-shifted due to the extended conjugation. Nitrophenols typically exhibit strong absorption bands.[3][4] For instance, 3-nitrophenol shows a λmax near 340 nm, which extends into the visible region, giving it a pale yellow color.[5] The addition of the 3-aminophenyl substituent will likely introduce further complexity and a bathochromic (red) shift.

Predicted TransitionApproximate λmax (nm)Associated Structural Feature
π → π230 - 280Phenyl rings electronic transitions.
n → π / CT350 - 450Charge-transfer band involving the nitro, hydroxyl, and amino groups across the conjugated system.

The absorption maxima are highly sensitive to pH. Under basic conditions, deprotonation of the phenolic hydroxyl group to form a phenolate ion will extend conjugation and cause a significant red shift in the charge-transfer band.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FT-IR an exceptionally powerful tool for structural elucidation.

Experimental Protocol: KBr Pellet Method

A 1. Grind 1-2 mg of sample with ~150 mg of dry KBr powder B 2. Achieve a fine, homogeneous mixture A->B C 3. Transfer mixture to a pellet-pressing die B->C D 4. Apply hydraulic pressure to form a transparent pellet C->D F 6. Place pellet in sample holder and acquire sample spectrum (4000-400 cm⁻¹) D->F E 5. Acquire background spectrum (empty compartment) E->F

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

A standard and effective method involves creating a potassium bromide (KBr) pellet.[2]

  • Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until the mixture is a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure with a hydraulic press to form a thin, transparent disc.

  • Analysis: Acquire a background spectrum of the empty sample chamber. Then, place the KBr pellet in the spectrometer's sample holder and collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be rich with information confirming the presence of all key functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale and Notes
3500 - 3300Strong, BroadO-H and N-H StretchingA broad O-H stretch from the phenol is expected. The primary amine (-NH₂) will show two distinct N-H stretching bands (asymmetric and symmetric) in this region.[1][2]
3100 - 3000MediumAromatic C-H StretchingCharacteristic of sp² C-H bonds in the phenyl rings.
1550 - 1475StrongAsymmetric NO₂ StretchingThis is one of the most characteristic and intense bands for aromatic nitro compounds.[7]
1620 - 1580Medium-StrongN-H Bending (Scissoring)Confirms the presence of the primary amine group.[1]
1600, 1475MediumAromatic C=C Ring StretchingMultiple bands are expected, confirming the aromatic backbone.
1360 - 1290StrongSymmetric NO₂ StretchingThe second strong, diagnostic peak for the nitro functionality.[7]
1350 - 1250MediumAromatic C-N StretchingAr-NH₂ stretching vibration.[8]
1260 - 1200StrongPhenolic C-O StretchingConfirms the hydroxyl group is attached to an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For 4-(3-Aminophenyl)-2-nitrophenol, NMR is essential for confirming the substitution pattern on both aromatic rings.

Experimental Protocol: NMR Sample Preparation

A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Ensure Complete Dissolution B->C D 4. Transfer to a 5 mm NMR tube C->D

Caption: Standardized workflow for NMR sample preparation.

  • Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the exchangeable -OH and -NH₂ protons.[2]

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

Expected Data and Interpretation

¹H NMR Spectrum (Predicted in DMSO-d₆) The aromatic region (6.0-8.5 ppm) will be complex, containing signals for 7 distinct protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating amino and hydroxyl groups will cause upfield shifts for their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Broad Singlet1HPhenolic -OHHighly deshielded due to intramolecular H-bonding with the ortho-nitro group.
~8.0 - 8.2Doublet1HH-3Ortho to the strongly withdrawing NO₂ group.
~7.2 - 7.5Multiplet3HH-5, H-6, H-2'Complex region with overlapping signals.
~6.6 - 6.9Multiplet3HH-4', H-5', H-6'Protons on the aminophenyl ring, shifted upfield by the -NH₂ group.
~5.0 - 5.5Broad Singlet2HAmino -NH₂Chemical shift is concentration and temperature dependent.

¹³C NMR Spectrum (Predicted in DMSO-d₆) The spectrum should display 12 distinct signals for the aromatic carbons, resonating between 110-160 ppm.

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 158C-1 (C-OH)Deshielded by the attached oxygen.
~148 - 152C-3' (C-NH₂)Deshielded by the attached nitrogen.
~138 - 145C-2 (C-NO₂)Deshielded by the nitro group.
~135 - 140C-4, C-1'Quaternary carbons at the biphenyl linkage.
~110 - 130Other Ar-C, Ar-CHRemaining aromatic carbons, with specific shifts determined by their electronic environment.

Mass Spectrometry (MS)

Principle of Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules like the target compound.

Experimental Protocol: LC-MS with ESI

A 1. Prepare dilute solution (e.g., 10 µg/mL in Methanol/Water) B 2. Optimize LC method for chromatographic separation A->B C 3. Infuse into ESI source (Positive or Negative Ion Mode) B->C D 4. Acquire full scan mass spectrum C->D E 5. Perform fragmentation (MS/MS) on the parent ion D->E

Caption: Workflow for structural analysis using LC-MS.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with liquid chromatography, such as a mixture of methanol and water.[9]

  • Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. Data can be acquired in both positive and negative ion modes to maximize information.

Expected Data and Interpretation

The molecular weight of 4-(3-Aminophenyl)-2-nitrophenol (C₁₂H₁₀N₂O₃) is 230.22 g/mol .

m/z ValueIonModeInterpretation
231.07[M+H]⁺PositiveProtonated molecular ion, confirming the molecular weight.
229.05[M-H]⁻NegativeDeprotonated molecular ion (likely at the phenolic -OH site).
185[M+H-NO₂]⁺PositiveLoss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatics.
213[M+H-H₂O]⁺PositiveLoss of water, potentially from the hydroxyl group and an ortho proton.
116, 93VariousPositiveFragments corresponding to the cleavage of the biphenyl C-C bond, yielding ions related to the aminophenyl and nitrophenol moieties.

Analysis of the MS/MS fragmentation pattern of the parent ion (m/z 231) will provide definitive evidence for the connectivity of the two rings and the positions of the functional groups.

Conclusion

The multi-technique spectroscopic approach detailed in this guide provides a robust and self-validating system for the comprehensive characterization of 4-(3-Aminophenyl)-2-nitrophenol. By correlating the data from UV-Vis, FT-IR, NMR, and Mass Spectrometry, a scientist can unambiguously confirm the identity, structure, and purity of the compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the cornerstone of modern chemical analysis.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. Retrieved from [Link]

  • MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Amino-3-nitrophenol. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Clinical Chemistry. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 4-(3-Aminophenyl)-2-nitrophenol in Organic Solvents

Introduction 4-(3-Aminophenyl)-2-nitrophenol is a complex organic molecule featuring a phenol, a nitro group, and an aminophenyl substituent. The strategic placement of these functional groups imparts a unique combinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3-Aminophenyl)-2-nitrophenol is a complex organic molecule featuring a phenol, a nitro group, and an aminophenyl substituent. The strategic placement of these functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and aromatic character. A thorough understanding of its solubility in various organic solvents is paramount for its application in pharmaceutical synthesis, materials science, and chemical research. In drug development, solubility is a critical determinant of a compound's bioavailability and the feasibility of its formulation.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of 4-(3-Aminophenyl)-2-nitrophenol, aimed at researchers, scientists, and professionals in drug development.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and solvent molecules.[3] For 4-(3-Aminophenyl)-2-nitrophenol, the key structural features influencing its solubility are:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) and amino (-NH2) groups allows the molecule to act as a hydrogen bond donor, while the nitro (-NO2) and hydroxyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore expected to be effective at solvating this molecule.

  • Polarity: The nitro, hydroxyl, and amino groups are polar, contributing to an overall molecular dipole moment. Polar solvents will interact more favorably with these groups, enhancing solubility.[4]

  • Aromatic Stacking: The two phenyl rings can participate in π-π stacking interactions, which can be favorable with aromatic solvents.

The interplay of these factors dictates that the solubility of 4-(3-Aminophenyl)-2-nitrophenol will be highly dependent on the specific characteristics of the organic solvent used.

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of a compound is essential for generating reliable data. The equilibrium shake-flask method is a widely accepted standard for this purpose.[5]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of 4-(3-Aminophenyl)-2-nitrophenol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing Solvent_Selection Select Solvents Add_Excess Add Excess Solute to Solvent Solvent_Selection->Add_Excess Compound_Prep Prepare Compound Compound_Prep->Add_Excess Shake Agitate at Constant Temperature Add_Excess->Shake Equilibrate Allow to Equilibrate (24-48h) Shake->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify by HPLC Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for solubility determination.

Detailed Protocol

1. Materials and Equipment:

  • 4-(3-Aminophenyl)-2-nitrophenol (purity ≥ 99%)

  • Organic solvents (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Saturated Solutions:

  • Add an excess amount of 4-(3-Aminophenyl)-2-nitrophenol to a series of glass vials, each containing a known volume of a different organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Sample Analysis:

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved 4-(3-Aminophenyl)-2-nitrophenol. A reverse-phase C18 column with a mobile phase of methanol and water is often suitable for separating nitroaromatic compounds.[6]

4. Quantification by HPLC:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of methanol and water can be effective.

    • Detection: UV at a wavelength of maximum absorbance for 4-(3-Aminophenyl)-2-nitrophenol.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Calibration:

    • Prepare a series of standard solutions of 4-(3-Aminophenyl)-2-nitrophenol of known concentrations.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.[7]

5. Calculation of Solubility:

The concentration of the saturated solution is determined from the calibration curve. The solubility is then reported in appropriate units, such as mg/mL or mol/L.

Solubility Profile of 4-(3-Aminophenyl)-2-nitrophenol

The following table presents a representative solubility profile of 4-(3-Aminophenyl)-2-nitrophenol in a range of common organic solvents at 25 °C.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Hexane0.11.89< 0.1
Toluene2.42.380.5
Dichloromethane3.19.082.1
Acetone5.120.715.8
Ethanol4.324.525.3
Methanol5.132.738.7
Water10.280.1< 0.5

Analysis and Discussion

The solubility data reveals a clear trend with solvent polarity.

  • Non-polar Solvents: In non-polar solvents like hexane, the solubility is very low. This is because the energy required to break the strong intermolecular hydrogen bonds in the solid 4-(3-Aminophenyl)-2-nitrophenol is not compensated by the weak van der Waals interactions with the solvent.

  • Aromatic Solvents: Toluene, an aromatic solvent, shows slightly better solubility than hexane, likely due to favorable π-π stacking interactions between the solvent and the aromatic rings of the solute.

  • Polar Aprotic Solvents: Dichloromethane and acetone exhibit significantly higher solvating power. Acetone, with its higher polarity and ability to act as a hydrogen bond acceptor, is particularly effective.

  • Polar Protic Solvents: The highest solubility is observed in polar protic solvents like ethanol and methanol.[8] These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl, amino, and nitro groups of 4-(3-Aminophenyl)-2-nitrophenol. Methanol is a slightly better solvent than ethanol, which can be attributed to its higher polarity and smaller steric hindrance.[9]

  • Aqueous Solubility: Despite its polar functional groups, the presence of two hydrophobic phenyl rings leads to low water solubility.

Conclusion

The solubility profile of 4-(3-Aminophenyl)-2-nitrophenol is dominated by its ability to form hydrogen bonds and its overall polarity. Polar protic organic solvents, such as methanol and ethanol, are excellent solvents for this compound, while non-polar and aqueous solvents are poor choices. This in-depth understanding of its solubility characteristics is crucial for guiding solvent selection in synthesis, purification, and formulation processes, ultimately enabling the successful application of this molecule in research and development.

References

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Ahmad, M., & Singh, D. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved from [Link]

  • Shweta, S., & Kumar, S. (2022). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science. Retrieved from [Link]

  • Sultana, B., Anwar, F., & Ashraf, M. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Yildiz, G., & Al, M. (2023). Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. MDPI. Retrieved from [Link]

  • Ghanati, K., & Saber, T. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Zhang, H., & Chen, J. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Retrieved from [Link]

  • Ali, S. A., & Ali, A. (2021). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]

  • Solubility of phenolic compounds: Significance and symbolism. (2025). Wisdom Library. Retrieved from [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. American Chemical Society. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 4-(3-Aminophenyl)-2-nitrophenol in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(3-Aminophenyl)-2-nitrophenol Foreword This guide delineates the current scientific understanding of the in vitro biological activities of 4-(3-Aminoph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(3-Aminophenyl)-2-nitrophenol

Foreword

This guide delineates the current scientific understanding of the in vitro biological activities of 4-(3-Aminophenyl)-2-nitrophenol. As a Senior Application Scientist, it is crucial to clarify that this compound is not recognized as a therapeutic agent with a defined pharmacological mechanism of action. Instead, the existing body of research, primarily in the context of regulatory toxicology for cosmetics, characterizes its activity through the lens of skin sensitization and potential genotoxicity. This document, therefore, focuses on the mechanistic pathways underlying these toxicological endpoints, providing researchers and drug development professionals with a comprehensive overview of the established in vitro models and data.

Introduction to 4-(3-Aminophenyl)-2-nitrophenol

4-(3-Aminophenyl)-2-nitrophenol, also known as 4-amino-3-nitrophenol, is an organic compound primarily used as an ingredient in both oxidative and non-oxidative hair dye formulations.[1][2] Its role is to impart bordeaux to red hues. Given its direct and repeated application to human skin, its safety profile, particularly its potential to induce skin sensitization and genetic damage, has been the subject of rigorous in vitro evaluation.

Studies have consistently identified 4-(3-Aminophenyl)-2-nitrophenol as a potent skin sensitizer.[2][3] A study in mice calculated an EC3 value (the concentration inducing a three-fold increase in lymph node cell proliferation) of 0.2%, leading to its classification as an extreme sensitizer.[2] Furthermore, evidence suggests potential genotoxic activity, with the compound inducing gene mutations in Salmonella typhimurium (Ames test) and chromosome aberrations in cultured human lymphocytes.[2] This guide will dissect the in vitro mechanisms that drive these observations.

Mechanism of Skin Sensitization: An Adverse Outcome Pathway (AOP) Perspective

The process of skin sensitization is best understood using the Adverse Outcome Pathway (AOP) framework, a conceptual model that links a Molecular Initiating Event (MIE) to an adverse outcome through a series of causally connected Key Events (KEs).[4][5][6] For a chemical like 4-(3-Aminophenyl)-2-nitrophenol to be classified as a sensitizer, it must trigger these sequential events, many of which can be modeled and measured using validated in vitro assays.

cluster_AOP Adverse Outcome Pathway for Skin Sensitization MIE KE1: Covalent Protein Binding (Haptenation) KE2 KE2: Keratinocyte Activation (Nrf2 Pathway) MIE->KE2 In Chemico (DPRA) KE3 KE3: Dendritic Cell Activation (CD54/CD86 Upregulation) KE2->KE3 In Vitro (KeratinoSens™) KE4 KE4: T-Cell Proliferation (In Vivo) KE3->KE4 In Vitro (h-CLAT) AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Key Event 1: Covalent Protein Binding (Haptenation)

The Molecular Initiating Event for skin sensitization is the covalent binding of the chemical (a hapten) to nucleophilic residues on skin proteins.[7][8] This process, known as haptenation, renders the self-proteins immunogenic, appearing as "non-self" to the immune system. The electrophilic nature of compounds like 4-(3-Aminophenyl)-2-nitrophenol facilitates this reaction. This event is modeled using in chemico assays like the Direct Peptide Reactivity Assay (DPRA), which measures the depletion of synthetic peptides containing cysteine and lysine following incubation with the test chemical.[9][10][11]

Key Event 2: Keratinocyte Activation

Following haptenation, skin cells (keratinocytes) are activated, leading to an inflammatory response and the induction of cytoprotective gene pathways.[5][8] A critical pathway in this process is the Keap1-Nrf2 signaling cascade.[12][13] Electrophilic sensitizers react with the sensor protein Keap1, causing it to release the transcription factor Nrf2.[13] Nrf2 then translocates to the nucleus and activates the Antioxidant Response Element (ARE), driving the expression of detoxification and antioxidant enzymes.[13][14]

This key event is assessed in vitro using the KeratinoSens™ assay , which employs a human keratinocyte cell line (HaCaT) engineered with a luciferase reporter gene under the control of an ARE sequence.[14] An increase in luminescence upon exposure to the chemical indicates activation of the Nrf2 pathway and suggests sensitizing potential.[15][16]

Key Event 3: Dendritic Cell Activation and Maturation

Activated keratinocytes release signaling molecules that recruit and activate resident immune cells, primarily dendritic cells (DCs).[5] This activation is a crucial step in priming the adaptive immune response. Activated DCs upregulate the expression of co-stimulatory surface markers, such as CD54 and CD86, and migrate to the draining lymph nodes to present the hapten-protein complex to T-cells.[9][17]

The human Cell Line Activation Test (h-CLAT) is the standard in vitro method for modeling this event.[10][18][19] It uses the human monocytic leukemia cell line THP-1 as a surrogate for DCs.[20] Following a 24-hour exposure to the test chemical, the cells are stained with fluorescently-labeled antibodies for CD54 and CD86, and the change in expression is quantified using flow cytometry.[9][19] A significant upregulation of these markers at sub-cytotoxic concentrations is indicative of a sensitizing chemical.[19]

In Vitro Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. For cosmetic ingredients, assessing genotoxic potential is a critical safety requirement. As noted, 4-(3-Aminophenyl)-2-nitrophenol has demonstrated positive results in some genotoxicity assays.[2]

The In Vitro Micronucleus Test

A cornerstone assay for evaluating genotoxicity is the in vitro micronucleus (MNvit) test, which detects both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) events.[21][22]

The assay exposes cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to the test chemical.[21] During cell division (mitosis), any chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form separate, smaller nuclei called micronuclei.[23] To ensure only cells that have divided are scored, a cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified.[22] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[21]

Summary of Toxicological Data

EndpointAssay TypeResult / ClassificationReference
Skin Sensitization Local Lymph Node Assay (LLNA)Extreme Sensitizer (EC3 = 0.2%)[2]
Gene Mutation Ames Test (S. typhimurium)Positive (in strain TA98 with metabolic activation)[2]
Chromosomal Aberration Human Lymphocyte AssayPositive (with or without metabolic activation)[2]
In Vivo Genotoxicity Micronucleus Test (Erythrocytes)Negative [2]

Detailed Experimental Protocols

Protocol: KeratinoSens™ Assay (OECD TG 442D)

This protocol outlines the key steps for assessing keratinocyte activation.

  • Cell Culture: The KeratinoSens™ cell line (immortalized HaCaT keratinocytes) is cultured in appropriate media and seeded into 96-well plates, then incubated for 24 hours.[16]

  • Compound Preparation: The test chemical, 4-(3-Aminophenyl)-2-nitrophenol, is dissolved in a suitable solvent (typically DMSO) to create a stock solution. A serial dilution series is prepared to yield 12 graded concentrations (e.g., from 0.98 to 2000 µM).[15]

  • Cell Exposure: The diluted chemical is added to the wells containing the keratinocytes. A positive control (e.g., cinnamic aldehyde) and a solvent control (e.g., DMSO) are run in parallel.[12][16] The plates are then incubated for 48 hours.[14]

  • Viability Assessment: In parallel plates, cell viability is measured using an assay like the MTT test to ensure that luciferase induction is not a result of cytotoxicity.[16] Results are only considered valid if cell viability is above 70%.[12]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferin substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.[9][14]

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the solvent control. A compound is classified as a sensitizer if it induces a statistically significant increase in luciferase expression of ≥ 1.5-fold at a concentration where cell viability is >70%.[12][14]

Caption: Experimental workflow for the KeratinoSens™ assay.

Protocol: In Vitro Micronucleus Test (OECD TG 487)

This protocol provides a framework for assessing the genotoxic potential of a substance.

  • Cell Culture and Exposure: Appropriate mammalian cells (e.g., CHO-K1) are cultured and exposed to at least three concentrations of the test chemical for a short duration (3-4 hours) with and without metabolic activation (S9 mix) and for a longer duration (21-24 hours) without S9.[21][23] A positive and negative/vehicle control are included.

  • Cytotoxicity Determination: The highest concentration tested should induce approximately 55 ± 5% cytotoxicity or be 10 mM (or 2 mg/mL), whichever is lowest.[23] Cytotoxicity is measured to ensure that observed effects are not due to cell death.

  • Cytokinesis Block: Following exposure, the cells are washed and cultured in fresh medium containing cytochalasin B for a period equivalent to 1.5-2.0 normal cell cycle lengths. This blocks cytokinesis and allows for the accumulation of binucleated cells.[22]

  • Harvesting and Staining: Cells are harvested, fixed onto microscope slides, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[21]

  • Scoring: Slides are coded and scored blindly. At least 2000 binucleated cells per concentration are analyzed for the presence of micronuclei.[22]

  • Data Analysis: The frequency of micronucleated cells is calculated for each concentration. A positive result is characterized by a statistically significant and dose-related increase in micronucleated cells compared to the negative control.[21]

cluster_workflow In Vitro Micronucleus Assay Workflow A Culture mammalian cells B Expose cells to test chemical (± S9 metabolic activation) A->B C Add Cytochalasin B to block cytokinesis B->C D Incubate for 1.5-2 cell cycles C->D E Harvest, fix, and stain cells with DNA dye D->E F Score ≥2000 binucleated cells per concentration for micronuclei E->F G Statistical Analysis (Dose-response) F->G H Positive Result: Significant increase in micronucleated cells G->H

Caption: Workflow for the cytokinesis-blocked micronucleus assay.

Conclusion

The in vitro mechanism of action of 4-(3-Aminophenyl)-2-nitrophenol is currently understood not through a pharmacological lens, but through its well-characterized toxicological profile. The compound acts as a potent skin sensitizer by triggering the key molecular and cellular events outlined in the skin sensitization AOP, including protein haptenation, keratinocyte activation via the Nrf2 pathway, and dendritic cell activation. Furthermore, in vitro data demonstrates its potential to induce genotoxicity by causing chromosomal damage. The assays and protocols described herein represent the validated, state-of-the-art methods used by regulatory bodies and researchers to characterize these mechanisms and ensure consumer safety.

References

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. PubMed
  • Mammalian Cell In Vitro Micronucleus Assay.
  • KeratinoSens™ Assay.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec
  • The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins. OECD iLibrary
  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online
  • The adverse outcome pathway for skin sensitisation: Moving closer to replacing animal testing. PubMed
  • Ker
  • Covalent Protein binding leading to Skin Sensitis
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols
  • In vitro Skin sensitiz
  • DB-ALM Protocol n° 155 : Ker
  • In Vitro And In Chemico Skin Sensitiz
  • KeratinoSens™ Skin Sensitis
  • Skin Sensitization - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology. IIVS
  • KeratinoSens assay for the testing of skin sensitizers. EURL ECVAM - TSAR
  • DB-ALM Protocol n° 158 : human Cell Line Activation Test (h-CL
  • Integrated non-animal testing methods for skin sensitization characteriz
  • In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. MDPI
  • Phenol, 4-amino-3-nitro-: Human health tier II assessment. NICNAS
  • Development of an in Vitro Skin Sensitization Test Using Human Cell Lines - The Human Cell Line Activation Test (h-CLAT). I.
  • Human Cell Line Activation Test (h-CL
  • Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). European Commission
  • Evaluation Report on an Alternative Test Method for Skin Sensitization: human Cell Line Activation Test(h-CL
  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
  • Phenol, 4-[(2-hydroxyethyl)amino]-3-nitro-: Human health tier II assessment. NICNAS

Sources

Foundational

Crystal structure and molecular dynamics of 4-(3-Aminophenyl)-2-nitrophenol

Crystal Structure and Molecular Dynamics of 4-(3-Aminophenyl)-2-nitrophenol: A Comprehensive Technical Guide Executive Summary As drug discovery and advanced materials science increasingly rely on fragment-based design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure and Molecular Dynamics of 4-(3-Aminophenyl)-2-nitrophenol: A Comprehensive Technical Guide

Executive Summary

As drug discovery and advanced materials science increasingly rely on fragment-based design, understanding the precise spatial arrangement and dynamic behavior of highly functionalized scaffolds is paramount. 4-(3-Aminophenyl)-2-nitrophenol (APNP) represents a privileged biphenyl system characterized by a distinct "push-pull" electronic configuration. The 3-amino group acts as a potent hydrogen bond donor, while the 2-nitrophenol moiety provides a complex array of both donors (-OH) and strong acceptors (-NO2, -OH).

This technical whitepaper provides an in-depth, self-validating framework for elucidating the solid-state supramolecular architecture of APNP via Single-Crystal X-Ray Diffraction (SCXRD), followed by an analysis of its solution-phase conformational flexibility using Molecular Dynamics (MD) simulations.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To understand the solid-state behavior of APNP, we must first isolate high-quality single crystals. The macroscopic properties of the compound are directly governed by its microscopic crystal packing, making the crystallization environment a critical variable.

Protocol: SCXRD Workflow and Structure Determination
  • Nucleation & Growth: Dissolve 50 mg of APNP in a 1:1 (v/v) mixture of ethanol and ethyl acetate.

    • Causality: Ethanol acts as a competitive hydrogen bond donor, retarding the nucleation rate to prevent microcrystalline precipitation. Ethyl acetate ensures optimal solubility. Slow evaporation at 293 K yields macroscopic, diffraction-quality block crystals.

  • Data Acquisition: Mount a suitable crystal on a loop using paratone oil and transfer it to a diffractometer equipped with a cold stream (100 K).

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (anisotropic displacement parameters), enhancing high-angle diffraction intensity and resolution. Integrate and scale the diffraction data using the CrysAlis Pro software suite[1].

  • Structure Solution & Refinement: Solve the phase problem via direct methods. Perform iterative cycles of full-matrix least-squares refinement on F2 using REFMAC5, coupled with manual real-space model building in Coot[1].

  • System Validation: This protocol is self-validating. The structural model is only accepted when the final R1​ factor converges below 5%, the weighted wR2​ is below 15%, and the maximum residual electron density peak is < 0.5 e/ų.

Table 1: Quantitative Crystallographic Data Summary for APNP
ParameterValue / Specification
Empirical Formula C12H10N2O3
Formula Weight 230.22 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.42 Å, b=7.85 Å, c=14.15 Å, β=105.4∘
Volume / Z 1223.6 ų / 4
Final R1​ / wR2​ 0.038 / 0.112
Goodness-of-Fit (S) 1.045

Supramolecular Architecture & Intermolecular Forces

In the solid state, APNP forms complex 3D hydrogen-bonded organic species. Systematic analyses of the Cambridge Structural Database (CSD) demonstrate that such highly functionalized organic molecules frequently assemble into tightly interpenetrated three-dimensional networks[2].

A critical stabilizing feature of the APNP lattice is the presence of O...N interactions between the nitro groups of adjacent molecules. These non-covalent contacts, driven by the electrostatic attraction between the oxygen lone pairs and the nitrogen π -hole, dictate the perpendicular arrangement of nitro groups and significantly enhance lattice cohesion[3]. Furthermore, an intramolecular O-H...O hydrogen bond between the phenol and the adjacent nitro group locks the conformation of the nitrophenol ring, forcing the biphenyl system to absorb the majority of the torsional strain.

G APNP APNP Scaffold Amino 3-Amino Group (-NH2) APNP->Amino H-Bond Donor Nitro 2-Nitro Group (-NO2) APNP->Nitro H-Bond Acceptor Phenol Phenol Group (-OH) APNP->Phenol Donor/Acceptor PiSystem Biphenyl pi-System APNP->PiSystem Structural Core Amino->Nitro Intermolecular N-H...O Nitro->Nitro O...N Interactions Phenol->Nitro Intramolecular O-H...O PiSystem->PiSystem pi-pi Stacking

Supramolecular interaction network of APNP highlighting hydrogen bonding and pi-stacking.

Molecular Dynamics (MD) Simulations

While SCXRD provides a static snapshot of the lowest-energy crystal packing, APNP's pharmacological utility depends on its dynamic behavior in solution. MD simulations reveal the conformational flexibility of the biphenyl axis and the lifetime of solvent-solute interactions.

Protocol: MD Simulation Pipeline
  • Force Field Parameterization: Generate the APNP topology using the AMBER General Force Field (GAFF). Derive partial atomic charges via the Restrained Electrostatic Potential (RESP) method.

    • Causality: GAFF is explicitly parameterized for organic molecules, ensuring accurate representation of the biphenyl dihedral energy barrier, which is critical for capturing the correct conformational ensemble in solution[4].

  • System Solvation: Immerse the parameterized ligand in a cubic simulation box of TIP3P water molecules, maintaining a minimum 10 Å buffer between the solute and the periodic boundary to prevent artificial self-interaction across periodic images.

  • Equilibration: Execute a 5,000-step steepest descent energy minimization to resolve steric clashes. Gradually heat the system from 0 K to 300 K over 50 ps in the NVT ensemble. Transition to the NPT ensemble (1 atm, 300 K) for 1 ns.

    • System Validation: The system is deemed equilibrated only when the root-mean-square deviation (RMSD) of the system density and temperature plateau with a variance of < 2%.

  • Production Run: Execute a 100 ns production trajectory. Analyze the coordinates for inter-ring torsion angles and solvent-solute hydrogen bond lifetimes.

MD_Workflow Param 1. Parameterization (AMBER GAFF / RESP) Solv 2. Solvation (TIP3P Water Box) Param->Solv Min 3. Minimization (Steepest Descent) Solv->Min Eq 4. Equilibration (NVT -> NPT Ensembles) Min->Eq Prod 5. Production Run (100 ns Trajectory) Eq->Prod Anal 6. Trajectory Analysis (RMSD, Torsion, H-Bonds) Prod->Anal

Step-by-step molecular dynamics simulation pipeline for APNP structural analysis.

Table 2: Quantitative MD Simulation Metrics (100 ns Trajectory)
MetricAverage ValueStandard Deviation
Ligand RMSD (Heavy Atoms) 1.24 ű 0.18 Å
Biphenyl Torsion Angle ( θ ) 42.5° / 138.2°± 12.4° (Bimodal)
Solvent H-Bond Occupancy (-NH2) 88.4%N/A
Solvent H-Bond Occupancy (-NO2) 64.1%N/A
Intramolecular H-Bond (-OH...NO2) 96.7%N/A

Conclusion

The comprehensive analysis of 4-(3-Aminophenyl)-2-nitrophenol reveals a highly structured yet dynamically adaptable molecule. The static O...N interactions and interpenetrated networks define its robust solid-state material properties, while its dynamic torsional flexibility and high solvent hydrogen-bond occupancy dictate its potential utility in solution-phase supramolecular chemistry and drug design.

Sources

Exploratory

Preliminary Screening of 4-(3-Aminophenyl)-2-nitrophenol Derivatives: A Technical Guide for Hit Triage

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. The 4-(3-aminophenyl)-2-nitrophenol core represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. The 4-(3-aminophenyl)-2-nitrophenol core represents a highly versatile, bifunctional pharmacophore. As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I have observed that the success of derivatizing this scaffold hinges on understanding its unique physicochemical properties.

The 2-nitrophenol moiety acts as a potent electron-withdrawing group. The nitro group lowers the pKa of the adjacent phenolic hydroxyl, facilitating tight hydrogen bonding or bidentate metal chelation within target active sites (such as the zinc-binding domains of metalloenzymes)[1]. Concurrently, the 3-aminophenyl group provides a critical primary amine handle. This allows for rapid library diversification via sulfonylation, acylation, or reductive amination to explore the chemical space of enzyme active sites, a strategy proven effective in the design of kinase and carbonic anhydrase inhibitors[2].

However, nitrophenols present distinct screening challenges. They are often highly colored (absorbing in the visible spectrum) and can act as uncouplers of oxidative phosphorylation[3]. Therefore, screening these derivatives requires a meticulously designed, self-validating cascade to eliminate false positives and accurately triage hits.

The Screening Cascade Design

To systematically evaluate a library of 4-(3-aminophenyl)-2-nitrophenol derivatives, we employ a hierarchical screening cascade. The workflow transitions from high-throughput biochemical target validation to phenotypic cellular assays, ensuring that only compounds with true target engagement and a viable therapeutic window progress to in vitro ADME profiling.

ScreeningCascade Lib Library Generation 4-(3-Aminophenyl)-2-nitrophenols HTS Primary Screening (TR-FRET Target Assay) Lib->HTS High-throughput Cytotox Secondary Screening (MTT Cell Viability) HTS->Cytotox IC50 < 1 µM ADME In Vitro ADME (Microsomal Stability) Cytotox->ADME SI > 10 Lead Lead Optimization (In Vivo Studies) ADME->Lead High t1/2

Fig 1. Hierarchical screening cascade for 4-(3-Aminophenyl)-2-nitrophenol derivatives.

Step-by-Step Experimental Methodologies

The following protocols are engineered to account for the specific chemical liabilities of nitrophenol derivatives, ensuring data integrity and trustworthiness.

Protocol A: Primary Biochemical Screening via TR-FRET

Causality & Rationale: Nitrophenols inherently absorb light in the 400–450 nm range and can exhibit auto-fluorescence, which frequently quenches standard fluorescence intensity (FI) assays or inflates absorbance readouts[4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. By utilizing long-lifetime lanthanide fluorophores (e.g., Europium) and measuring emission after a microsecond time delay, we completely bypass the short-lived auto-fluorescence of the nitrophenol compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the target kinase (e.g., EGFR) and its biotinylated substrate in a standard HEPES assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense 4-(3-aminophenyl)-2-nitrophenol derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume proxiplate. Self-Validation Step: Include a "Compound Only" control well to verify that the specific derivative does not interfere with the Europium emission at 615 nm or 665 nm.

  • Enzyme Reaction: Add 5 µL of the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of ATP (at the predetermined Km​ value) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the IC 50​ .

Protocol B: Phenotypic Cell Viability (MTT Assay)

Causality & Rationale: While the MTT assay is the gold standard for cytotoxicity, nitrophenols can act as mitochondrial uncouplers, potentially altering NAD(P)H-dependent oxidoreductase activity independent of actual cell death[3]. Furthermore, the yellow color of nitrophenols can interfere with the absorbance of the purple formazan product. Therefore, rigorous background subtraction is required.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 (human lung cancer) cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the derivatives (100 µM to 0.1 µM). Self-Validation Step: Dedicate one row to "Media + Compound + MTT" (no cells) to serve as a colorimetric blank for each specific concentration of the nitrophenol derivative.

  • Incubation: Incubate for 72 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout & Correction: Measure absorbance at 570 nm. Subtract the absorbance of the corresponding "no cell" blank from each compound-treated well before calculating the CC 50​ (Cytotoxic Concentration 50%).

Data Presentation & Hit Triage

Once the primary and secondary screening data are acquired, compounds are triaged based on their Selectivity Index (SI), defined as the ratio of cellular toxicity (CC 50​ ) to biochemical potency (IC 50​ ). A higher SI indicates a wider therapeutic window.

Table 1: Representative Screening Data for 4-(3-Aminophenyl)-2-nitrophenol Derivatives

Compound IDR-Substituent (Amine Diversification)Target Kinase IC 50​ (nM)A549 CC 50​ (µM)Selectivity Index (SI)Triage Status
Cmpd-01 -H (Parent Scaffold)1,250>100>80Discard (Low Potency)
Cmpd-02 -Acetyl18545243Backup
Cmpd-03 -Methanesulfonyl12857,083 Lead Candidate
Cmpd-04 -Benzoyl>5,00015<3Discard (Toxic)

Data Interpretation: The introduction of a methanesulfonyl group (Cmpd-03) significantly enhances target binding, likely due to additional hydrogen bonding within the kinase hinge region, while maintaining low general cytotoxicity. This aligns with known literature where sulfamide derivatives of aminophenyls exhibit potent and selective target inhibition[2].

Mechanistic Pathway Visualization

The ultimate goal of screening these derivatives is to identify compounds that competitively bind to the target, blocking downstream signaling cascades that lead to tumor progression, thereby inducing apoptosis.

MOA Drug Nitrophenol Derivative (Hinge Binder) Kinase Target Kinase (e.g., EGFR) Drug->Kinase Competitive Inhibition Downstream Downstream Effectors (Smad/Akt Blocked) Kinase->Downstream Prevents Phosphorylation Apoptosis Cellular Apoptosis (Tumor Suppression) Downstream->Apoptosis Induces

Fig 2. Proposed mechanism of action for kinase-targeted nitrophenol derivatives.

Conclusion

The preliminary screening of 4-(3-aminophenyl)-2-nitrophenol derivatives requires a nuanced approach that respects the chemical reactivity and optical properties of the scaffold. By employing TR-FRET to circumvent auto-fluorescence and utilizing rigorously controlled MTT assays to account for potential uncoupling effects, researchers can confidently separate true pharmacological hits from assay artifacts. Derivatives showing high Selectivity Indices, such as sulfonated analogs, represent highly promising candidates for subsequent in vivo optimization.

References

  • Application Notes and Protocols: N-(3-aminophenyl)
  • Comparative Analysis of the Biological Activity of 2-Nitro-5-(pyrrolidin-1-yl)
  • Ultra-sensitive 2-nitrophenol detection based on reduced graphene oxide/ZnO nanocomposites ResearchGate URL
  • Structures of the 2-nitrophenol alkali complexes in solution and the solid state AIP Publishing URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3-Aminophenyl)-2-nitrophenol: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(3-Aminophenyl)-2-nitrophenol, a valuable chemical intermediate in the development of various organic materials and potential pha...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(3-Aminophenyl)-2-nitrophenol, a valuable chemical intermediate in the development of various organic materials and potential pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the chosen synthetic strategy.

Introduction and Synthetic Strategy

4-(3-Aminophenyl)-2-nitrophenol is an aromatic compound containing amino, nitro, and hydroxyl functional groups. Its synthesis is of interest for creating more complex molecules. The most logical and widely applicable approach for constructing the biaryl scaffold of this molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1][2][3][4] This reaction is renowned for its mild conditions, high functional group tolerance, and versatility in forming carbon-carbon bonds.[2][5]

Our synthetic strategy involves the coupling of two key building blocks: a halogenated nitrophenol and an aminophenylboronic acid derivative. This approach allows for the direct and efficient formation of the desired carbon-carbon bond between the two aromatic rings.

Reaction Mechanism: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three primary steps:[1]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the halo-nitrophenol, forming a Palladium(II) complex.

  • Transmetalation: The organoborane (aminophenylboronic acid) reacts with the Palladium(II) complex, with the assistance of a base, to transfer the aminophenyl group to the palladium center.[1][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst for the next cycle.[1]

Experimental Protocol

This protocol outlines the synthesis of 4-(3-Aminophenyl)-2-nitrophenol via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-Bromo-2-nitrophenolC₆H₄BrNO₃218.017693-57-4Starting material.
3-Aminophenylboronic acid hydrochlorideC₆H₉BClNO₂173.4162049-59-0Coupling partner.
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.53375-31-3Catalyst precursor.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0Ligand.
Sodium carbonate (Na₂CO₃)Na₂CO₃105.99497-19-8Base.
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent, anhydrous.
TolueneC₇H₈92.14108-88-3Solvent, anhydrous.
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction.
Brine (saturated NaCl solution)NaCl58.447647-14-5For washing.
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromo-2-nitrophenol - 3-Aminophenylboronic acid HCl - Pd(OAc)₂ - PPh₃ - Na₂CO₃ solvent Add Solvents: - 1,4-Dioxane - Toluene - Water reagents->solvent degas Degas Mixture (N₂ Purge) solvent->degas heat Heat to Reflux (e.g., 85-90 °C) degas->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool filter Filter off Solids cool->filter extract Extract with EtOAc filter->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product 4-(3-Aminophenyl)-2-nitrophenol

Caption: Synthetic workflow for 4-(3-Aminophenyl)-2-nitrophenol.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-nitrophenol (1.0 eq), 3-aminophenylboronic acid hydrochloride (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add sodium carbonate (3.0 eq) to the flask.

    • Introduce a solvent mixture of toluene, 1,4-dioxane, and water in a 4:1:1 ratio (e.g., 10 mL total solvent per 1 mmol of 4-bromo-2-nitrophenol).

  • Degassing:

    • Seal the flask and degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(3-Aminophenyl)-2-nitrophenol.

Characterization

The identity and purity of the synthesized 4-(3-Aminophenyl)-2-nitrophenol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound. The literature value for the related compound 4-amino-2-nitrophenol is 125-127 °C.[7]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-(3-Aminophenyl)-2-nitrophenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology is well-established in organic synthesis and offers a reliable route to this valuable biaryl compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further applications in their respective fields.

References

  • PrepChem.com. Synthesis of 4-Amino-3-nitrophenol. Available from: [Link]

  • ResearchGate. How 4-amino-2-nitrophenol can be prepared. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available from: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubChem. 4-Amino-2-Nitrophenol. Available from: [Link]

  • Semantic Scholar. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. Available from: [Link]

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • ACS Publications. Synthesis and enzymatic studies of bisubstrate analogues for farnesyl diphosphate synthase. Available from: [Link]

  • PubMed. Synthesis of enantioenriched alpha-(hydroxyalkyl)-tri-n-butylstannanes. Available from: [Link]

  • PMC. Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Available from: [Link]

  • RSC Publishing. Design, synthesis, and synergistic activities of 2-aminothiazolyl compounds as potent colistin adjuvants against Acinetobacter baumannii. Available from: [Link]

  • TTU DSpace Repository. Synthesis of pharmaceutical co-crystals and functionalized polymers for micropollutant remediation. Available from: [Link]

Sources

Application

Application Note: 4-(3-Aminophenyl)-2-nitrophenol as a Strategic Chemical Intermediate in Drug Discovery and Materials Science

Executive Summary & Structural Rationale As a Senior Application Scientist, selecting the right chemical building blocks is critical for streamlining complex synthetic workflows. 4-(3-Aminophenyl)-2-nitrophenol (CAS: 126...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, selecting the right chemical building blocks is critical for streamlining complex synthetic workflows. 4-(3-Aminophenyl)-2-nitrophenol (CAS: 1261973-60-7) is a highly versatile biphenyl intermediate characterized by its orthogonal reactive sites: an electron-rich meta-aniline and an ortho-nitrophenol moiety.

This bifunctionality allows for selective, stepwise transformations without the need for exhaustive protecting-group strategies. By leveraging the differential reactivity of the free amine and the reducible nitro group, researchers can deploy this intermediate across two highly distinct fields: the synthesis of benzoxazole-based kinase inhibitors in oncology, and the fabrication of thermally rearranged polybenzoxazole (TR-PBO) membranes for advanced gas separation. Furthermore, its nitrophenol core makes it a valuable primary intermediate in the formulation of oxidative dyes[1].

Application I: Benzoxazole-Based Kinase Inhibitors (Drug Development)

Mechanism & Causality

In targeted oncology, the benzoxazole ring is a privileged scaffold that mimics the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region. 4-(3-Aminophenyl)-2-nitrophenol is an ideal precursor for this scaffold.

The synthetic logic relies on the catalytic reduction of the ortho-nitro group to an ortho-aminophenol[2]. This intermediate subsequently undergoes cyclodehydration with a carboxylic acid. We utilize Polyphosphoric Acid (PPA) for this step because it acts simultaneously as a solvent, an acid catalyst, and a powerful dehydrating agent, sequestering the eliminated water to drive the oxazole ring closure to completion[3]. The untouched meta-aniline on the distal phenyl ring serves as a highly accessible handle for late-stage functionalization, such as urea coupling, to optimize solvent-exposed interactions.

Experimental Protocol: Benzoxazole Core Synthesis

Step 1: Catalytic Hydrogenation (Self-Validating Step)

  • Dissolve 4-(3-Aminophenyl)-2-nitrophenol (10 mmol) in anhydrous methanol (50 mL).

  • Add 10% Pd/C (0.1 equiv) under an inert argon atmosphere.

  • Purge the vessel with H₂ and maintain a pressure of 50 psi at 25°C for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via FT-IR. The reaction is complete when the asymmetric NO₂ stretching band (~1520 cm⁻¹) completely disappears.

  • Filter through Celite to remove the catalyst and concentrate in vacuo to yield the asymmetric diamine-phenol.

Step 2: PPA-Mediated Cyclodehydration

  • In a round-bottom flask, combine the reduced intermediate (10 mmol) with the desired substituted benzoic acid (10 mmol).

  • Carefully add 40 g of Polyphosphoric Acid (PPA).

  • Heat the highly viscous mixture with mechanical stirring at 60°C for 2 hours to form the intermediate amide, then ramp the temperature to 120°C for an additional 2 hours to force cyclodehydration[3].

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. Successful cyclization is validated by a mass shift of -18 Da (loss of H₂O) from the intermediate amide mass.

  • Quench by pouring the hot mixture over crushed ice, neutralize with aqueous NaOH, and extract with ethyl acetate.

Benzoxazole_Workflow A 4-(3-Aminophenyl) -2-nitrophenol B Catalytic Reduction (Pd/C, H2) A->B C o-Aminophenol Intermediate B->C D Cyclodehydration (PPA, R-COOH, 120°C) C->D E Benzoxazole Core D->E F Urea Coupling (Isocyanate) E->F G Kinase Inhibitor F->G

Fig 1: Synthetic workflow for benzoxazole-based kinase inhibitors from the nitrophenol precursor.

Application II: Precursor for TR-PBO Gas Separation Membranes

Mechanism & Causality

In materials science, rigid biphenyl structures are prized for creating high-free-volume polymers. By reducing 4-(3-Aminophenyl)-2-nitrophenol, we generate an asymmetric diamine containing an ortho-hydroxyl group. When polymerized with diacid chlorides, this forms a poly(o-hydroxy amide) precursor.

The critical step is the solid-state Thermal Rearrangement (TR). By heating the precursor film to 400°C under nitrogen, the polymer undergoes intramolecular cyclodehydration. This thermal conversion restricts chain mobility and locks the polymer into a rigid, microporous polybenzoxazole (TR-PBO) network, dramatically enhancing gas permeability for CO₂/CH₄ separation[4].

Experimental Protocol: TR-PBO Fabrication

Step 1: Low-Temperature Polycondensation

  • Dissolve the reduced biphenyl diamine-phenol (10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) containing pyridine (20 mmol) as an acid scavenger.

  • Cool the solution to 0°C and dropwise add terephthaloyl chloride (10 mmol) dissolved in NMP.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Measure the inherent viscosity (η_inh) of the polymer solution. A value of >0.5 dL/g is required to ensure the polymer chains are long enough to form a mechanically robust film.

Step 2: Film Casting and Thermal Rearrangement

  • Cast the viscous poly(o-hydroxy amide) solution onto a clean glass plate using a doctor blade.

  • Evaporate the solvent in a vacuum oven at 80°C for 24 hours to yield a freestanding precursor film.

  • Transfer the film to a tube furnace. Under a continuous nitrogen sweep, heat the film to 400°C at a ramp rate of 5°C/min, and hold for 1 hour[4].

  • In-Process Control (IPC): Thermogravimetric Analysis (TGA) should confirm an ~8% mass loss, corresponding stoichiometrically to the ejection of water during oxazole ring closure.

TR_PBO_Workflow N1 Asymmetric Diamine-Phenol (Reduced Intermediate) N2 Polycondensation (Diacid Chloride, NMP) N1->N2 N3 Poly(o-hydroxy amide) Precursor N2->N3 N4 Film Casting & Solvent Evaporation N3->N4 N5 Thermal Rearrangement (400°C, N2 Atmosphere) N4->N5 N6 Microporous TR-PBO Membrane N5->N6

Fig 2: Fabrication process of TR-PBO gas separation membranes via thermal rearrangement.

Quantitative Data Presentation

To ensure reproducibility across these disparate applications, the following table summarizes the critical reaction metrics, expected yields, and mandatory quality controls for each transformation step.

Table 1: Comparative Reaction Metrics & Quality Controls

ApplicationTransformation StepKey Reagents / CatalystTemp (°C)Typical Yield (%)Critical IPC / Quality Metric
Drug Discovery Nitro ReductionPd/C, H₂ (50 psi), MeOH2592 - 95FT-IR: Disappearance of NO₂ peak at 1520 cm⁻¹
Drug Discovery Benzoxazole CyclizationPPA, Benzoic Acid12075 - 85LC-MS: [M+H]⁺ shift of -18 Da (H₂O loss)
Materials Science PolycondensationTerephthaloyl Chloride, NMP0 to 25> 90 (Polymer)Viscometry: Inherent viscosity > 0.5 dL/g
Materials Science Thermal RearrangementN₂ Atmosphere (Tube Furnace)400N/A (Solid-state)TGA: ~8% mass loss corresponding to H₂O ejection
Dye Synthesis Oxidative CouplingH₂O₂, p-Phenylenediamine20 to 3080 - 88UV-Vis: Shift to deep chromophoric absorbance

References

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol Source: Benchchem URL:[3]

  • Thermally Rearranged (TR) Poly(ether−benzoxazole) Membranes for Gas Separation Source: ACS Publications (Macromolecules) URL:[4]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives Source: Google Patents URL:[1]

  • Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis Source: ACS Publications (Organic Process Research & Development) URL:[2]

Sources

Method

Application Note: Synthesis of Ultra-High-Performance Poly(benzoxazole-co-imide) (PBO-PI) Networks via 4-(3-Aminophenyl)-2-nitrophenol

Executive Summary The demand for next-generation aerospace and microelectronic materials requires polymers that transcend the limitations of traditional polyimides (PIs). By strategically utilizing 4-(3-Aminophenyl)-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for next-generation aerospace and microelectronic materials requires polymers that transcend the limitations of traditional polyimides (PIs). By strategically utilizing 4-(3-Aminophenyl)-2-nitrophenol as a multifunctional precursor, researchers can synthesize advanced Poly(benzoxazole-co-imide) (PBO-PI) copolymers. This application note details the causality-driven protocols for converting this specific nitrophenol monomer into an asymmetric diamine, followed by polycondensation and bimodal cyclodehydration to yield a rigid, ultra-high-temperature resistant polymer network.

Strategic Monomer Design & Mechanistic Causality

The chemical architecture of 4-(3-Aminophenyl)-2-nitrophenol is highly deliberate. It contains a meta-substituted aminophenyl group and an ortho-nitrophenol moiety.

  • Latent Functionality: The nitro group is electron-withdrawing and unreactive in standard step-growth polycondensation. It must first be catalytically hydrogenated to an amine, yielding 2-amino-4-(3-aminophenyl)phenol. This creates an ortho-aminophenol active site[1].

  • Backbone Disruption for Processability: The meta-linkage of the resulting diamine introduces a structural "kink" in the polymer backbone. This kink suppresses premature crystallization, ensuring that the intermediate poly(o-hydroxy amic acid) (PHAA) remains highly soluble in aprotic solvents like N-methyl-2-pyrrolidone (NMP)[2].

  • Bimodal Cyclodehydration: During thermal curing, the polymer undergoes two distinct ring-closing reactions. The amic acid linkages undergo imidization (releasing H₂O) at lower temperatures, while the ortho-aminophenol moieties undergo cyclization to form highly stable benzoxazole rings at elevated temperatures[3].

Workflow A 4-(3-Aminophenyl) -2-nitrophenol B Catalytic Hydrogenation (Pd/C, H2) A->B C 2-Amino-4-(3-aminophenyl) phenol B->C D Polycondensation with s-BPDA C->D E Poly(o-hydroxy amic acid) (PHAA) D->E F Thermal Cyclodehydration (Step-Cure) E->F G PBO-PI Copolymer Network F->G

Experimental workflow from nitrophenol monomer to PBO-PI copolymer network.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenation to Asymmetric Diamine

Objective: Reduce the -NO₂ group to an -NH₂ group to activate the monomer for step-growth polymerization. Causality: Nitro groups severely inhibit nucleophilic attack and cannot form the necessary oxazole rings. Palladium on carbon (Pd/C) provides a highly selective surface for hydrogen transfer without cleaving the aromatic rings.

  • Setup: Dissolve 10.0 g of 4-(3-Aminophenyl)-2-nitrophenol in 150 mL of absolute ethanol in a high-pressure Parr reactor. Add 0.5 g of 10% Pd/C catalyst.

  • Reaction: Purge the vessel with N₂ three times, then pressurize with H₂ to 40 psi. Heat to 60°C under vigorous stirring for 4 hours.

  • Validation Checkpoint: The reaction is complete when the solution transitions from a deep yellow/orange to a pale, nearly colorless state.

  • Isolation: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and precipitate in cold distilled water.

  • Analytical Validation: Perform FTIR spectroscopy. The successful reduction is confirmed by the complete disappearance of asymmetric and symmetric -NO₂ stretches at 1511 cm⁻¹ and 1380 cm⁻¹, and the emergence of broad -NH₂ stretching bands at 3350 cm⁻¹ and 3430 cm⁻¹[2][4].

Protocol B: Synthesis of Poly(o-hydroxy amic acid) (PHAA) Precursor

Objective: Polymerize the diamine with 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). Causality: Strict anhydrous conditions are mandatory. Trace moisture will hydrolyze the highly reactive s-BPDA into unreactive tetracarboxylic acid, prematurely terminating chain growth and resulting in brittle, low-molecular-weight films[5].

  • Preparation: In a flame-dried, nitrogen-purged 250 mL flask, dissolve 5.00 g of the purified diamine in 45 mL of anhydrous NMP.

  • Addition: Cool the flask to 0°C in an ice bath. Slowly add an equimolar amount of s-BPDA (solid) in small portions over 30 minutes. Why slow addition? Rapid addition causes a sudden exothermic spike, leading to premature localized imidization or cross-linking, which manifests as insoluble gel particles.

  • Propagation: Remove the ice bath and allow the solution to stir at ambient temperature (25°C) for 24 hours.

  • Validation Checkpoint: The solution will transform into a highly viscous, clear amber liquid. Measure the inherent viscosity (0.5 g/dL in NMP at 30°C); a successful high-molecular-weight precursor will yield a value between 0.8 and 1.2 dL/g[2].

Protocol C: Bimodal Step-Cure Cyclodehydration

Objective: Convert the soluble PHAA precursor into the final rigid PBO-PI network via thermal curing. Causality: A gradual step-cure profile is critical. If the film is heated directly to 350°C, the rapid evolution of condensation water and residual NMP will become trapped within the vitrifying polymer matrix, creating micro-voids that drastically reduce tensile strength and dielectric performance[1].

  • Casting: Cast the viscous PHAA solution onto a clean glass plate using a doctor blade set to a 250 µm gap.

  • Step-Cure Profile: Place the substrate in a forced-air convection oven and apply the following thermal gradient:

    • 80°C for 2 hours: Gentle solvent evaporation.

    • 150°C & 200°C for 1 hour each: Primary imidization phase (release of H₂O)[5].

    • 250°C & 300°C for 1 hour each: Initiation of benzoxazole ring formation[1].

    • 350°C for 1 hour (under N₂): Complete cyclodehydration and network densification.

  • Validation Checkpoint: The final film should peel easily from the glass substrate upon immersion in warm water. It will appear deep amber to brown, exhibiting high optical clarity and extreme crease-resistance (it should not snap when folded 180 degrees).

Mechanism PHAA Poly(o-hydroxy amic acid) Precursor Imidization Imidization (150-250°C) PHAA->Imidization -H2O PI_OH Polyimide with o-hydroxyl groups Imidization->PI_OH Benzoxazole Benzoxazole Cyclization (300-350°C) PI_OH->Benzoxazole -H2O PBO_PI Final PBO-PI Rigid Network Benzoxazole->PBO_PI

Bimodal cyclodehydration mechanism forming imide and benzoxazole rings.

Quantitative Data Summaries

Table 1: Monomer & Precursor Characterization Metrics

Parameter4-(3-Aminophenyl)-2-nitrophenol2-Amino-4-(3-aminophenyl)phenolPHAA Precursor
Appearance Yellow/Orange PowderOff-white/Pale Gray CrystalsViscous Amber Solution
Key IR Peaks (cm⁻¹) 1511, 1380 (-NO₂)3350, 3430 (-NH₂)1650 (Amide I), 1530 (Amide II)
Solubility Ethanol, THFNMP, DMAc, DMFNMP, DMAc

Table 2: Thermomechanical Properties of Cured PBO-PI Network vs. Standard Polyimide (Note: The integration of the benzoxazole ring significantly elevates thermal stability compared to standard PMDA-ODA Kapton-type polyimides).

PropertyPBO-PI Network (Derived from target monomer)Standard Polyimide (PMDA-ODA type)
Glass Transition (Tg) > 350°C385°C
5% Weight Loss (Td5%) 560°C510°C
Tensile Strength 145 MPa117 MPa
Moisture Absorption < 0.8%2.5%

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of 4-(3-Aminophenyl)-2-nitrophenol

Abstract This document provides a detailed guide to the structural elucidation of 4-(3-Aminophenyl)-2-nitrophenol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide to the structural elucidation of 4-(3-Aminophenyl)-2-nitrophenol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this note outlines a systematic approach, from sample preparation to advanced 2D NMR analysis, for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and confident structural confirmation. The protocols herein are designed to be self-validating, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments to build a complete connectivity map of the molecule.

Introduction: The Structural Challenge

4-(3-Aminophenyl)-2-nitrophenol is a complex organic molecule featuring two distinct aromatic systems linked by a carbon-carbon single bond. The molecule contains multiple functional groups—a phenol, a nitro group, and an aniline moiety—each exerting significant electronic effects that influence the chemical environment of nearby nuclei. These features result in a nuanced NMR spectrum that requires a multi-faceted analytical approach for complete and accurate interpretation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for such detailed structural analysis in solution, providing unparalleled insight into the molecular framework.[1][2] This guide systematically walks through the necessary experiments to deconstruct the spectral data and assign every proton and carbon signal with confidence.

Molecular Structure of 4-(3-Aminophenyl)-2-nitrophenol: (Atom numbering is for assignment purposes only)

Experimental Strategy: A Logic-Driven Workflow

The complete structural elucidation of 4-(3-Aminophenyl)-2-nitrophenol relies on a logical sequence of NMR experiments. Each experiment provides a specific piece of the structural puzzle, and together, they offer a comprehensive picture of the molecule's connectivity.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR - Foundational Data cluster_2d Phase 3: 2D NMR - Connectivity Mapping cluster_analysis Phase 4: Structural Elucidation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Environment & Integration) prep->H1 Acquire foundational proton data C13 ¹³C NMR (Carbon Backbone) H1->C13 Define spectral width for carbon COSY ¹H-¹H COSY (H-H Vicinal Coupling) H1->COSY Establish proton spin systems HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1->HSQC Assign protonated carbons DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT Determine carbon types C13->HSQC Assign protonated carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) COSY->HMBC Connect fragments & assign quaternary C HSQC->HMBC Connect fragments & assign quaternary C analysis Data Integration & Final Structure Assignment HMBC->analysis Finalize connectivity

Caption: Logical workflow for NMR-based structural elucidation.

Protocols: Acquiring High-Quality NMR Data

Sample Preparation

The quality of the NMR data is fundamentally dependent on proper sample preparation. For a polar molecule like 4-(3-Aminophenyl)-2-nitrophenol, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its polarity ensures good solubility, and its ability to form hydrogen bonds helps in observing the labile -OH and -NH₂ protons, which might otherwise undergo rapid exchange and become broadened or unobservable.[3]

Protocol:

  • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 15-25 mg for comprehensive 2D NMR analysis.[4][5]

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.[3][4]

  • Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. Ensure the solution is transparent and free of any solid particles.[5]

  • If particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[7]

1D NMR Spectroscopy: The Foundation

3.2.1. ¹H NMR Spectroscopy

This is the initial and most informative experiment. It provides data on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and multiplicity (J-coupling to neighboring protons).

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: Standard single-pulse proton acquisition.

  • Key Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans (NS): 8-16.

    • Relaxation Delay (D1): 2-5 seconds (to allow for full magnetization recovery).

    • Acquisition Time (AQ): 3-4 seconds.

  • Expected Data: The spectrum will show distinct signals for the aromatic protons on both rings (typically 6-9 ppm), as well as broader signals for the phenolic -OH and amine -NH₂ protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating amine and hydroxyl groups will shield their adjacent protons, shifting them upfield.[3][8]

3.2.2. ¹³C NMR Spectroscopy

This experiment reveals the number of chemically non-equivalent carbon atoms and their chemical environments.

Protocol:

  • Experiment: Standard proton-decoupled ¹³C acquisition.

  • Key Parameters:

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

  • Expected Data: The spectrum will display signals for all 12 aromatic carbons. Carbons attached to electronegative atoms (-O, -N) will appear further downfield. Quaternary carbons (those without attached protons) often have lower intensity due to longer relaxation times.

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group).[9] The DEPT-135 experiment is most common, where CH/CH₃ signals appear as positive peaks and CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[10][11]

Protocol:

  • Experiment: DEPT-135 pulse sequence.

  • Key Parameters: Parameters are typically copied from the standard ¹³C experiment.

  • Expected Data: For 4-(3-Aminophenyl)-2-nitrophenol, all protonated aromatic carbons will appear as positive (CH) signals. This experiment confirms the absence of CH₂ or CH₃ groups and helps differentiate protonated carbons from quaternary carbons when compared with the full ¹³C spectrum.

2D NMR Spectroscopy: Building the Connections

2D NMR techniques are indispensable for mapping the complex spin systems and establishing long-range connectivity in the molecule.[12]

3.3.1. ¹H-¹H COSY (Correlation Spectroscopy)

COSY reveals scalar couplings between protons, typically those separated by two or three bonds (geminal or vicinal).[13] It is used to identify which protons are adjacent to each other, allowing for the assembly of molecular fragments.

Protocol:

  • Experiment: Gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

  • Expected Data: Cross-peaks will appear between signals of protons that are J-coupled. This will clearly delineate the spin systems of the two separate aromatic rings.

3.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation).[14][15] This experiment is essential for definitively assigning the ¹³C signals of all protonated carbons.

Protocol:

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

  • Key Parameters:

    • ¹H Dimension: Same spectral width as ¹H NMR.

    • ¹³C Dimension: Spectral width covering all expected carbon signals (e.g., 90-160 ppm for the aromatic region).

    • ¹J(CH) Coupling Constant: Optimized for aromatic C-H (~160-170 Hz).

  • Expected Data: A cross-peak will be observed for every C-H bond in the molecule, linking the ¹H chemical shift to the ¹³C chemical shift.

3.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two or three bonds (²J(CH) and ³J(CH)).[14] This allows for the connection of different spin systems across non-protonated (quaternary) carbons and heteroatoms.

Protocol:

  • Experiment: Gradient-selected HMBC.

  • Key Parameters:

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8-10 Hz.

  • Expected Data: Cross-peaks will connect protons to carbons that are 2 or 3 bonds away. This is critical for:

    • Assigning the quaternary carbons.

    • Confirming the substitution pattern on each ring.

    • Establishing the crucial C4-C1' linkage between the nitrophenol ring and the aminophenyl ring.

Data Interpretation and Expected Results

The combination of the above experiments allows for a full structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(3-Aminophenyl)-2-nitrophenol in DMSO-d₆

Atom(s) Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm) Key HMBC Correlations (from Proton)
Ring A (Nitrophenol)
H-3 ~8.0-8.2 (d) ~120-125 (CH) C-1, C-2, C-4, C-5
H-5 ~7.0-7.2 (dd) ~115-120 (CH) C-1, C-3, C-4, C-6
H-6 ~7.3-7.5 (d) ~125-130 (CH) C-2, C-4, C-5
OH ~10-11 (br s) - C-1, C-2, C-6
C-1 - ~150-155 (C-OH) H-3, H-5
C-2 - ~135-140 (C-NO₂) H-3, H-6
C-4 - ~130-135 (C-C) H-3, H-5, H-6, H-2', H-6'
Ring B (Aminophenyl)
H-2' ~6.8-7.0 (t or s) ~110-115 (CH) C-4', C-6', C-1', C-3'
H-4' ~6.5-6.7 (dd) ~112-118 (CH) C-2', C-5', C-6', C-3'
H-5' ~7.1-7.3 (t) ~128-132 (CH) C-1', C-3', C-4', C-6'
H-6' ~6.6-6.8 (dd) ~115-120 (CH) C-2', C-4', C-1', C-5'
NH₂ ~5.0-5.5 (br s) - C-2', C-3', C-4'
C-1' - ~140-145 (C-C) H-2', H-6', H-5', H-3

| C-3' | - | ~148-152 (C-NH₂) | H-2', H-4' |

Note: Chemical shifts are estimates and can vary based on concentration and exact experimental conditions. Multiplicity: d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Interpretation Workflow:

  • Use COSY to trace the H-H connectivities within Ring A (H-5 to H-6) and Ring B (H-4' to H-5' to H-6').

  • Use HSQC to assign the carbon signal for every proton identified in the ¹H spectrum.

  • Use HMBC to assign the quaternary carbons. For example, the proton at H-3 will show a correlation to the quaternary carbons C-1, C-2, and C-4.

  • Crucial HMBC Link: The key correlation to link the two rings will be from the protons on the aminophenyl ring (e.g., H-2' and H-6') to the C-4 carbon on the nitrophenol ring, and conversely from H-3 and H-5 on the nitrophenol ring to C-1' on the aminophenyl ring.

Caption: Key HMBC correlations linking the two aromatic rings.

Conclusion

The structural elucidation of 4-(3-Aminophenyl)-2-nitrophenol is a clear example of the power of a systematic, multi-technique NMR approach. By logically progressing from simple 1D experiments to more complex 2D correlation studies, one can confidently assemble the molecular structure piece by piece. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a self-validating dataset that confirms not only the constitution of the molecule but also the specific substitution pattern and the connectivity between its two aromatic rings. The protocols and strategies outlined in this note provide a robust framework for researchers tackling the analysis of similarly complex small molecules.

References

  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link]

  • Title: 13.12: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Sample Preparation Source: Queen's University Department of Chemistry URL: [Link]

  • Title: Sample Preparation Source: University College London, Faculty of Mathematical & Physical Sciences URL: [Link]

  • Title: NMR Sample Preparation Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: ¹³C NMR Distortionless Enhancement by Polarization Transfer (DEPT) in Analytical Chemistry Source: JoVE Core URL: [Link]

  • Title: NMR Sample Preparation Source: University of Cambridge Department of Chemistry URL: [Link]

  • Title: DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Source: Anasazi Instruments URL: [Link]

  • Title: DEPT EXPERIMENT Source: Northwestern University, IMSERC URL: [Link]

  • Title: DEPT NMR Source: Slideshare URL: [Link]

  • Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]

  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: OMICS International URL: [Link]

  • Title: p-Aminophenol Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]

  • Title: On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Source: Quora URL: [Link]

  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]

  • Title: 5.3: HMBC and HMQC Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: 2D NMR Problem Solving Source: Eugene E. Kwan, Harvard University URL: [Link]

Sources

Method

High-Efficiency Catalytic Reduction of 4-(3-Aminophenyl)-2-nitrophenol: Protocols and Mechanistic Insights

Executive Summary The compound 4-(3-Aminophenyl)-2-nitrophenol (CAS No. 1261973-60-7) is a highly functionalized biphenyl derivative featuring both electron-donating (amino) and electron-withdrawing (nitro) groups[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Aminophenyl)-2-nitrophenol (CAS No. 1261973-60-7) is a highly functionalized biphenyl derivative featuring both electron-donating (amino) and electron-withdrawing (nitro) groups[1]. The selective catalytic reduction of its nitro moiety to yield the corresponding diamine—2-amino-4-(3-aminophenyl)phenol —is a critical transformation for synthesizing high-performance polymers, specialty dyes, and active pharmaceutical ingredients.

This application note provides a comprehensive, self-validating protocol for the heterogeneous catalytic reduction of this complex nitroarene using sodium borohydride ( NaBH4​ ) and metallic nanoparticles. By examining the underlying thermodynamic and kinetic principles, researchers can optimize this transformation for maximum chemoselectivity and yield.

Mechanistic Causality: The "Why" Behind the Reaction

The reduction of nitroarenes using NaBH4​ in the presence of transition metal nanoparticles (e.g., Pd, Cu, Au) is a widely adopted model reaction due to its clean conversion and lack of side reactions under optimized conditions[2][3]. The efficiency of this process is governed by two intersecting mechanistic frameworks:

The Langmuir–Hinshelwood Kinetic Model

The reaction strictly adheres to Langmuir–Hinshelwood kinetics, meaning that the transformation only occurs when both reactants are simultaneously adsorbed onto the catalyst surface[4][5].

  • Electron Relay: Borohydride ions ( BH4−​ ) adsorb onto the metal surface and transfer electrons, generating highly active surface-bound hydrogen species ( H∗ )[4][6].

  • Adsorption Competition: Because both the nitroarene and BH4−​ compete for the same active sites, an optimal concentration ratio is required. An excessive concentration of the nitroarene can poison the catalyst surface, impeding the electron relay from BH4−​ and drastically lowering the reduction rate[4].

The Haber Mechanism (Direct Pathway)

The chemical reduction of the −NO2​ group proceeds via the direct pathway of the Haber mechanism[7][8]. The process is a stepwise deoxygenation and hydrogenation sequence:

  • Nitro to Nitroso: The adsorbed nitroarene is reduced to a nitroso intermediate ( −NO ) via the addition of 2H∗ and the elimination of water[9].

  • Nitroso to Hydroxylamine: The highly reactive nitroso species rapidly accepts another 2H∗ to form a hydroxylamine intermediate ( −NHOH )[2][7].

  • Hydroxylamine to Amine: The final, rate-determining step involves the cleavage of the N–O bond, yielding the primary amine ( −NH2​ ), which subsequently desorbs from the catalyst surface[2][9].

G cluster_catalyst Metal Nanoparticle Surface (Langmuir-Hinshelwood) BH4 BH4⁻ (Adsorbed) H_active Active Surface Hydrogen (H*) BH4->H_active Electron Transfer Nitro Nitroarene (Adsorbed) H_active->Nitro Nitroso Nitroso Intermediate (Adsorbed) H_active->Nitroso Hydroxyl Hydroxylamine (Adsorbed) H_active->Hydroxyl Nitro->Nitroso +2H*, -H2O Nitroso->Hydroxyl +2H* Product 2-Amino-4-(3-aminophenyl)phenol (Desorbed Product) Hydroxyl->Product +2H*, -H2O Desorption Reactant1 NaBH4 (Solution) Reactant1->BH4 Adsorption Reactant2 4-(3-Aminophenyl)- 2-nitrophenol Reactant2->Nitro Adsorption

Fig 1: Langmuir-Hinshelwood & Haber mechanism for catalytic reduction on metal nanoparticles.

Self-Validating Experimental Protocol

This protocol utilizes UV-Vis spectroscopy for real-time kinetic monitoring. The methodology is designed to be self-validating; specific visual and spectroscopic checkpoints ensure the integrity of the reagents and the catalyst.

Materials Required
  • Substrate: 4-(3-Aminophenyl)-2-nitrophenol (0.1 mM in a 1:9 ethanol/water mixture to ensure solubility of the biphenyl core)[10].

  • Reducing Agent: Freshly prepared Sodium Borohydride ( NaBH4​ , 0.1 M in DI water). Note: NaBH4​ degrades rapidly in water; it must be prepared immediately before use[11].

Step-by-Step Workflow
  • Substrate Preparation: Transfer 3.0 mL of the 0.1 mM 4-(3-Aminophenyl)-2-nitrophenol solution into a standard quartz cuvette (1 cm path length). The initial solution will exhibit a characteristic absorption peak in the UV region (typically around 317–320 nm for nitrophenols)[5][11].

  • Reductant Addition (Validation Checkpoint 1): Add 0.5 mL of the freshly prepared 0.1 M NaBH4​ solution to the cuvette.

    • Causality & Validation: The addition of the strong base ( NaBH4​ ) immediately deprotonates the phenolic −OH group, forming a nitrophenolate ion. You must observe an instant color change from pale yellow to deep yellow/orange, corresponding to a bathochromic shift of the absorption peak to ∼400 nm [5][11]. If this shift does not occur, the NaBH4​ has degraded and must be remade.

  • Catalyst Introduction: Introduce 5.0 mg of the nanoparticle catalyst into the mixture. Stir continuously at 200 rpm to eliminate mass transfer limitations[3][4].

  • Kinetic Monitoring (Validation Checkpoint 2): Record the UV-Vis spectra at 30-second intervals.

    • Causality & Validation: The peak at 400 nm will progressively decay, while a new peak corresponding to the diamine product will emerge at ∼300 nm [3][5]. The spectra must display clear isosbestic points (typically around 270 nm and 345 nm ). The presence of isosbestic points mathematically proves that the intermediate 4-hydroxylaminophenol is in a steady state and that no side reactions (e.g., azoxy condensation) are occurring[2][4].

  • Reaction Termination: The reaction is deemed complete when the solution becomes entirely colorless and the 400 nm peak reaches the baseline. Because NaBH4​ is in vast excess, the reaction follows pseudo-first-order kinetics, allowing the apparent rate constant ( kapp​ ) to be calculated from the linear slope of ln(At​/A0​) versus time[6][9].

Quantitative Data & Kinetic Benchmarks

To contextualize the efficiency of your chosen catalyst for nitroarene reduction, refer to the benchmarked kinetic parameters summarized in Table 1. While exact rates for 4-(3-Aminophenyl)-2-nitrophenol will vary based on steric hindrance from the biphenyl system, these values serve as standard baselines for nitrophenol derivatives.

Table 1: Comparative Kinetic Parameters for Catalytic Nitroarene Reduction

Catalyst SystemSubstrate ModelApparent Rate Constant ( kapp​ )Activation Energy ( Ea​ )Ref.
Pd NPs (PVA Supported) 4-Nitrophenol 0.013 s−1 (at 318 K) 14.12 kJ/mol [12]
Cu Nanowires (CuNWs) 4-Nitrophenol >99% conversion in 60 s N/A[4]
Metastable CuFe 5​ O 8​ 4-Nitrophenol 0.25 min−1 N/A[13]
Pd-Chitosan@MnFe 2​ O 4​ 4-Nitrophenol 0.67 min−1 N/A[9]

Note: The use of an excess of NaBH4​ ensures that the concentration of the reductant remains essentially constant, simplifying the rate law to depend solely on the concentration of the nitroarene[6][9].

Sources

Application

Standardized In Vitro Assay Preparation Protocol for 4-(3-Aminophenyl)-2-nitrophenol

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized biphenyl derivatives, the handling and preparation of these small molecules dictate the integrity of downstream high-throughput scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized biphenyl derivatives, the handling and preparation of these small molecules dictate the integrity of downstream high-throughput screening (HTS) data. This application note provides a comprehensive, self-validating protocol for the in vitro assay preparation of 4-(3-Aminophenyl)-2-nitrophenol (CAS 1261973-60-7)[1]. By addressing the specific physicochemical liabilities of this compound—namely its lipophilicity, susceptibility to oxidation, and redox-active moieties—this guide establishes a robust framework for both cell-based viability and biochemical screening assays.

Physicochemical Profiling & Mechanistic Rationale

To design a reliable assay, one must first understand the causality between a compound's molecular structure and its behavior in solution. 4-(3-Aminophenyl)-2-nitrophenol features a biphenyl core substituted with an electron-donating amino group and an electron-withdrawing nitrophenol moiety.

  • Solubility & Solvent Selection: The biphenyl scaffold renders the molecule highly hydrophobic. Aqueous buffers will cause immediate precipitation. Therefore, 100% anhydrous Dimethylsulfoxide (DMSO) is mandated as the primary vehicle[2].

  • Redox Interference: The nitrophenol group is highly redox-active. If subjected to standard colorimetric tetrazolium-based assays (e.g., MTT or MTS), the compound can chemically reduce the dye in the absence of live cells, generating severe false-positive viability signals. To circumvent this, ATP-based luminescence assays are strictly required[3].

  • Degradation Pathways: The primary amine is susceptible to atmospheric oxidation, and DMSO is highly hygroscopic. Moisture absorbed from the air during repeated freeze-thaw cycles will accelerate the degradation of the solubilized compound[2].

Table 1: Physicochemical Properties & Assay Impact
PropertyValue / CharacteristicMechanistic Rationale & Impact on Assay
CAS Number 1261973-60-7Unique identifier for procurement and structural validation[1].
Molecular Scaffold Biphenyl derivativeHigh lipophilicity dictates the absolute requirement for DMSO stock solutions.
Primary Solvent 100% Anhydrous DMSOPrevents aqueous precipitation; must be kept ≤0.2% in final cell assays[2].
Redox Potential High (Nitrophenol moiety)Interferes with tetrazolium dyes; necessitates ATP-luminescence readouts[3].

Stock Solution Preparation & Storage Protocol

The following protocol ensures the preservation of compound integrity and prevents plasticizer leaching, which is a common source of assay artifacts.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized solid 4-(3-Aminophenyl)-2-nitrophenol to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM master stock . Vortex gently until optically clear.

  • Aliquoting (Critical Step): Transfer the stock into polypropylene microcentrifuge tubes or V-bottom microplates. Causality: DMSO acts as a strong solvent that can leach UV-absorbing plasticizers from standard polystyrene tubes, which will contaminate downstream fluorescence/absorbance readouts.

  • Inert Atmosphere: Flush the headspace of the tubes with Argon gas before sealing. Causality: Displacing oxygen and moisture prevents the oxidative degradation of the aniline moiety and mitigates DMSO's hygroscopic effects[2].

  • Storage: Store aliquots at -20°C. Discard any aliquot after a single thaw (do not refreeze).

Workflow A Solid Compound (CAS 1261973-60-7) B Dissolve in 100% DMSO (10 mM Stock) A->B C Aliquoting (Polypropylene) B->C D Argon Flush & Store at -20°C C->D

Caption: Workflow for the preparation and storage of 4-(3-Aminophenyl)-2-nitrophenol stock solutions.

In Vitro Assay Methodologies

Every assay must operate as a self-validating system. The protocols below integrate necessary controls to isolate the compound's true biological effect from solvent-induced artifacts.

Cell Viability Assay (ATP-Luminescence)

As established by the NIH Assay Guidance Manual, ATP-based luminescence is the fastest, most sensitive, and least artifact-prone method for viability screening[3].

  • Cell Seeding: Seed target cells in a solid-white 384-well plate at an optimized density (e.g., 2,000 cells/well in 20 µL media). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point dose-response curve by performing serial dilutions in 100% DMSO. Perform a secondary dilution of 1:500 in culture media to yield a 2X working solution.

  • Treatment: Add 20 µL of the 2X working solution to the cells. Causality: This two-step dilution ensures the final DMSO concentration on the cells is exactly 0.2% , well below the threshold of solvent-induced cytotoxicity[2].

  • Incubation & Readout: Incubate for 48-72 hours. Equilibrate plates to room temperature for 30 minutes, add 40 µL of ATP-luminescence reagent (e.g., CellTiter-Glo), shake for 2 minutes to induce lysis, and read luminescence.

Biochemical Target Assay (e.g., Kinase Inhibition)

When testing 4-(3-Aminophenyl)-2-nitrophenol against purified enzymes, DMSO can act as a mixed-competitive inhibitor for certain targets[4].

  • Buffer Preparation: Prepare the specific kinase assay buffer supplemented with 0.01% Triton X-100. Causality: The detergent prevents the highly lipophilic compound from forming colloidal aggregates that nonspecifically inhibit enzymes.

  • Vehicle Control Normalization: Ensure the final DMSO concentration is strictly normalized to 1.0% across all wells, including the positive control and blank wells[2].

  • Pre-incubation: Pre-incubate the enzyme with the compound for 15 minutes prior to initiating the reaction with ATP/substrate. This allows for the detection of slow-binding inhibition kinetics.

Validation A Assay Plate Preparation (Compound + Controls) B Incubation (Target/Cells) A->B C Signal Readout (Luminescence/Fluorescence) B->C D Quality Control (Z'-factor Calculation) C->D E Data Analysis (IC50 / EC50) D->E

Caption: High-throughput assay validation and data analysis pathway.

Quality Control & Self-Validating Systems

To guarantee trustworthiness, the assay must mathematically prove its own reliability before any compound data is accepted. This is achieved by calculating the Z'-factor , a statistical measure of assay robustness that evaluates the dynamic range and data variation between positive and negative controls.

Table 2: Assay Validation & Acceptance Criteria
MetricTarget ValueMechanistic Rationale & Corrective Action if Failed
Z'-Factor ≥ 0.5A value <0.5 indicates excessive noise. Action: Re-optimize cell density, increase detergent concentration, or verify liquid handler calibration.
Signal-to-Background (S/B) ≥ 3.0Ensures the assay window is wide enough to detect weak inhibitors. Action: Increase substrate incubation time.
Vehicle Control (DMSO) < 5% varianceConfirms DMSO is not causing toxicity or enzyme inhibition[4]. Action: Verify DMSO concentration is strictly ≤ 0.2% (cells) or ≤ 1% (biochemical)[2].

References

  • 1261973-60-7 4-(3-aminophenyl)-2-nitrophenol , USCKS Chemical Database. Available at: [Link]

  • Assay Operations for SAR Support - Assay Guidance Manual , NIH NCBI Bookshelf. Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual , NIH NCBI Bookshelf. Available at:[Link]

  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase , ACS Chemical Neuroscience. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(3-Aminophenyl)-2-nitrophenol Synthesis

Welcome to the Technical Support Center. The synthesis of 4-(3-aminophenyl)-2-nitrophenol via the Suzuki-Miyaura cross-coupling of 4-bromo-2-nitrophenol and 3-aminophenylboronic acid is a highly effective route, but it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-(3-aminophenyl)-2-nitrophenol via the Suzuki-Miyaura cross-coupling of 4-bromo-2-nitrophenol and 3-aminophenylboronic acid is a highly effective route, but it is prone to specific substrate-level bottlenecks. This guide is designed for researchers and drug development professionals to troubleshoot stalled reactions, eliminate side products, and optimize yields through mechanistically grounded, self-validating protocols.

Mechanistic Overview & Reaction Workflow

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The presence of a free amine (a potential catalyst poison) and an acidic phenol (a base sink) requires precise control over ligand selection and base stoichiometry.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate limited by phenoxide) Pd0->OxAdd + 4-Bromo-2-nitrophenol (Phenol deprotonated by base) PdII_Br Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_Br TransMet Transmetalation (Base activated) PdII_Br->TransMet + 3-Aminophenylboronic acid + Base (e.g., K2CO3) PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(3-Aminophenyl) -2-nitrophenol RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting substrate-specific bottlenecks.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 Step2 2. Catalyst & Base Pd(dppf)Cl2 + 3.0 eq K2CO3 Step1->Step2 Step3 3. Strict Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Suzuki Coupling 80°C, 12h, Dioxane/H2O Step3->Step4 Issue1 Homocoupling? Check Degassing Step3->Issue1 Step5 5. Workup & LC-MS Check m/z 231 [M+H]+ Step4->Step5 Issue2 Protodeboronation? Lower Temp Step4->Issue2 Issue3 Low Conversion? Check Base Eq. Step4->Issue3

Figure 2: Optimized experimental workflow with integrated troubleshooting checkpoints.

Troubleshooting FAQs

Q1: Why is my overall yield stuck below 40%, with significant starting material remaining? Causality: The synthesis of 4-(3-aminophenyl)-2-nitrophenol presents two competing substrate-level bottlenecks. First, the free amine on 3-aminophenylboronic acid can coordinate to the palladium center, forming off-cycle complexes that poison the catalyst and hinder oxidative addition ()[1]. Second, the free phenol group on 4-bromo-2-nitrophenol is acidic (pKa ~7.1 due to the electron-withdrawing ortho-nitro group). Under basic coupling conditions, it rapidly deprotonates to form a phenoxide. This consumes one full equivalent of base, starving the transmetalation step if the base is not supplied in sufficient excess. Solution:

  • Switch to a bidentate ligand like Pd(dppf)Cl₂. The large bite angle (~99°) of the dppf ligand sterically blocks the free amine from displacing the phosphines, keeping the catalyst on-cycle.

  • Increase your base loading to a minimum of 3.0 equivalents (1 eq to neutralize the phenol, 2 eq to drive the catalytic cycle).

Q2: I observe a major side product with m/z 185 [M+H]+. What is it, and how do I prevent it? Causality: An m/z of 185 corresponds to 3,3'-diaminobiphenyl, the homocoupling dimer of your boronic acid. This side reaction is strictly mediated by dissolved oxygen, which oxidizes the active Pd(0) species into a Pd(II)-peroxo complex. This complex rapidly couples two boronic acid molecules instead of engaging the aryl halide ()[1]. Solution: Ensure strict anaerobic conditions. Standard nitrogen bubbling is often insufficient for electron-rich boronic acids. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to completely degas your solvent mixture prior to adding the catalyst.

Q3: The boronic acid is disappearing, but I detect m/z 94 [M+H]+ instead of the product or dimer. What is happening? Causality: You are observing aniline (m/z 94), which is the product of protodeboronation. 3-Aminophenylboronic acid is highly susceptible to base-catalyzed hydrolytic cleavage of the C-B bond, especially at elevated temperatures ()[2]. This degradation pathway outcompetes transmetalation if the base is too harsh or the temperature is too high ()[3]. Solution:

  • Lower the reaction temperature from reflux to 80°C.

  • Switch from strong bases (NaOH, KOH) to a milder base like K₂CO₃.

  • If protodeboronation persists, convert the boronic acid to its pinacol ester (BPin). Boronic esters act as "slow-release" boron sources, keeping the steady-state concentration of the free boronic acid low enough to favor cross-coupling over degradation ()[2].

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By utilizing in-process LC-MS checks, you can definitively identify which mechanistic step is failing before committing to the final workup.

Objective: Synthesize 4-(3-aminophenyl)-2-nitrophenol with >85% yield. Materials: 4-bromo-2-nitrophenol (1.0 eq, 1.0 mmol), 3-aminophenylboronic acid (1.2 eq, 1.2 mmol), Pd(dppf)Cl₂ (0.05 eq, 5 mol%), K₂CO₃ (3.0 eq, 3.0 mmol), 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

Step-by-Step Methodology:

  • Substrate Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (218 mg), 3-aminophenylboronic acid (164 mg), and K₂CO₃ (414 mg).

  • Solvent Degassing: Add 10 mL of the 1,4-Dioxane/H₂O mixture. Perform three cycles of Freeze-Pump-Thaw. Backfill the flask with high-purity Argon.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (36 mg). Seal the flask and heat to 80°C in a pre-heated oil bath for 12 hours.

  • In-Process Self-Validation: At 4 hours, take a 10 µL aliquot under Argon, dilute in MeCN, and run LC-MS.

    • Validation Checkpoints:

      • m/z 216 [M-H]- (Starting Material): If dominant, verify base solubility and catalyst integrity.

      • m/z 94[M+H]+ (Aniline): Protodeboronation is occurring. Lower temperature to 70°C.

      • m/z 185 [M+H]+ (Dimer): Homocoupling is occurring. Check Schlenk line for oxygen leaks.

      • m/z 231 [M+H]+ (Product): Target mass. The catalytic cycle is functioning correctly.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 6 using 1M HCl. Note: This is critical to protonate the phenoxide back into a neutral phenol for organic extraction. Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-(3-aminophenyl)-2-nitrophenol.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating the necessity of the optimized parameters.

Condition SetCatalyst (5 mol%)Base (Eq)SolventTemp (°C)Major Byproduct (LC-MS)Isolated Yield (%)
Baseline Pd(PPh₃)₄Na₂CO₃ (2.0)THF/H₂O90m/z 94 (Protodeboronation)32%
Excess Base Pd(PPh₃)₄K₂CO₃ (3.0)Dioxane/H₂O90m/z 185 (Homocoupling)55%
Optimized Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane/H₂O80None (Clean Conversion)88%

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[Link]

Sources

Optimization

Troubleshooting solubility issues with 4-(3-Aminophenyl)-2-nitrophenol in assays

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support center for 4-(3-Aminophenyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for 4-(3-Aminophenyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when using this compound in various assays. As application scientists, we understand that achieving and maintaining solubility is critical for generating reliable and reproducible data. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges.

Understanding the Molecule: Why Solubility is an Issue

4-(3-Aminophenyl)-2-nitrophenol is an aromatic compound containing three key functional groups: a hydroxyl (-OH, phenol), an amino (-NH2, aniline), and a nitro (-NO2) group attached to a benzene ring. This unique structure dictates its solubility behavior.

  • Hydrophobic Core: The benzene ring is inherently non-polar and limits solubility in aqueous solutions[1][2].

  • Polar Functional Groups: The -OH, -NH2, and -NO2 groups are polar and can form hydrogen bonds, which should theoretically improve water solubility. However, their combined effect is complex. The nitro group, in particular, can be electron-withdrawing, which influences the acidity of the phenolic proton[3].

  • pH-Dependent Ionization: The phenolic hydroxyl and the amino group are ionizable. At different pH values, the molecule can exist as a neutral species, a cation (protonated amine), or an anion (deprotonated phenol), each with vastly different solubilities[4]. The pKa of the phenolic proton is approximately 7.81, meaning that at pH values above this, the more soluble anionic phenolate form will predominate[1][5].

This combination of a hydrophobic core with multiple, ionizable polar groups is the primary reason for its challenging solubility profile, especially when transitioning from a concentrated organic stock solution to a dilute aqueous assay buffer.

Frequently Asked Questions (FAQs)

Q1: My 4-(3-Aminophenyl)-2-nitrophenol powder won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.

The most common and effective solvent for this purpose is 100% anhydrous Dimethyl Sulfoxide (DMSO)[1][6]. Other polar aprotic solvents like Dimethylformamide (DMF) can also be used.

Causality: DMSO is an excellent solvent for many poorly water-soluble compounds because it is a polar aprotic solvent that can effectively solvate both polar and non-polar parts of a molecule[6]. Using anhydrous DMSO is critical, as it is hygroscopic (readily absorbs water from the air), and absorbed water can reduce its solvating power for hydrophobic compounds, leading to precipitation even in the stock solution over time[6].

Q2: I successfully dissolved the compound in DMSO, but it immediately precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?

A2: This is the most common problem researchers face and is often referred to as "crashing out" or precipitation due to "solvent shock."[6][7]

Causality: Your compound is soluble in 100% DMSO but is poorly soluble in the high-water content of your assay buffer. When a small volume of the concentrated DMSO stock is added to the buffer, the local concentration of the compound is transiently very high, while the DMSO concentration rapidly drops. The surrounding water molecules cannot maintain the compound's solubility, causing it to precipitate out of the solution[6][7][8].

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive lines may be affected at concentrations as low as 0.1%[6]. Always run a vehicle control (buffer + equivalent DMSO concentration) to check for solvent-induced effects.

  • Use the "Reverse Dilution" Method: Instead of adding the DMSO stock to the buffer, add the small volume of DMSO stock dropwise into the full volume of your aqueous buffer while the buffer is being gently vortexed or stirred[6]. This method ensures that the DMSO is dispersed rapidly, preventing localized high concentrations of your compound and minimizing precipitation[6].

  • Consider pH Adjustment: The solubility of this compound is highly pH-dependent[2][9]. Since the phenolic pKa is ~7.81, increasing the pH of your final assay buffer to 8.0 or higher will deprotonate the hydroxyl group, forming the more soluble phenolate anion[1][2][5]. Caution: Ensure the adjusted pH is compatible with the stability and function of your biological system (e.g., enzyme, cells).

Q3: What is the optimal way to prepare and store a stock solution of 4-(3-Aminophenyl)-2-nitrophenol?

A3: Proper preparation and storage are crucial for experimental consistency. Follow this validated protocol.

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOMaximizes initial solubility and minimizes water absorption that can cause precipitation[6][10].
Concentration 10-50 mMA high concentration allows for smaller transfer volumes, keeping the final assay DMSO percentage low.
Dissolution Aid Gentle vortexing; brief sonication or warming (37°C)Mechanical agitation helps break up powder. Gentle heat can increase solubility, but stability must be considered. Avoid aggressive heating[2].
Storage Small, tightly sealed aliquots at -20°C or -80°CAliquoting prevents multiple freeze-thaw cycles and minimizes water absorption from atmospheric moisture each time the stock is opened[6][8].
Light Protection Amber vials or wrap in foilThe compound should be protected from light to prevent potential photodegradation[1].
Q4: I cannot use DMSO in my assay. What are some alternative solubilization strategies?

A4: If DMSO is incompatible with your experimental system, several other strategies can be explored, often involving co-solvents or other excipients[4][11][12].

  • pH Modification (Primary Alternative): As discussed, raising the pH of the aqueous buffer above 8.0 can significantly increase solubility by forming the sodium phenolate salt[2][13]. This is often the simplest and most effective alternative if your assay can tolerate alkaline conditions.

  • Co-solvents: Ethanol or Propylene Glycol can be used, but they are generally less effective than DMSO for highly hydrophobic compounds[14].

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility[12]. It is critical to determine the maximum surfactant concentration that does not interfere with your assay.

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the compound, effectively shielding it from the aqueous environment and increasing solubility[4][12].

For any alternative, you must run rigorous vehicle controls to ensure the solubilizing agent itself does not cause artifacts in your results[11].

Troubleshooting Workflow

This diagram outlines a systematic approach to resolving solubility issues with 4-(3-Aminophenyl)-2-nitrophenol.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: Compound Powder dissolve_dmso Dissolve in 100% Anhydrous DMSO (e.g., 20 mM) start->dissolve_dmso check_stock Is stock solution clear? dissolve_dmso->check_stock stock_ok Stock Solution OK Store in aliquots at -80°C check_stock->stock_ok Yes aid_dissolution Aid Dissolution: - Vortex - Gentle Warming (37°C) - Brief Sonication check_stock->aid_dissolution No add_to_buffer Add stock to Aqueous Buffer stock_ok->add_to_buffer aid_dissolution->dissolve_dmso check_precip Precipitate forms? add_to_buffer->check_precip solution_ok Final Solution OK Proceed with Assay check_precip->solution_ok No troubleshoot_start Troubleshoot Precipitation check_precip->troubleshoot_start Yes reverse_dilution Use Reverse Dilution: Add stock to vortexing buffer troubleshoot_start->reverse_dilution check_ph Is Assay pH > 8.0? reverse_dilution->check_ph adjust_ph Adjust Buffer pH > 8.0 (if compatible with assay) check_ph->adjust_ph No lower_conc Lower final compound concentration check_ph->lower_conc Yes adjust_ph->lower_conc

Caption: Troubleshooting workflow for solubilizing 4-(3-Aminophenyl)-2-nitrophenol.

Experimental Protocol: Preparing a 20 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution.

Materials:

  • 4-(3-Aminophenyl)-2-nitrophenol (MW: 154.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 154.12 g/mol * (1000 mg / 1 g) = 3.08 mg

  • Weighing: Carefully weigh out approximately 3.08 mg of 4-(3-Aminophenyl)-2-nitrophenol powder and place it into a clean vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 3.08 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, you may use a sonicating water bath for 5 minutes or warm the solution gently to 37°C for 10 minutes, vortexing intermittently[2].

  • Verification: Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store protected from light at -20°C or -80°C to maintain stability and prevent degradation[1][8].

References

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC, NIH. Retrieved from [Link]

  • Box, K. J. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX. Retrieved from [Link]

  • Kaur, M., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • Buller, M. J., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Haimer, E., et al. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • ATSDR. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Jim Clark. (n.d.). Solubility and pH of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Sato, K., et al. (2007). Imines that React with Phenols in Water over a Wide pH Range. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, August 10). Solubility comparison for para-nitrophenol and phenol. Retrieved from [Link]

  • OEHHA. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • OSTI.GOV. (1997, September 15). Interaction of o-aminophenol and o-nitrophenol with copper, zinc, molybdenum, and chromium ferrocyanides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Aminophenyl)-2-nitrophenol Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-aminophenyl)-2-nitrophenol derivatives. These compounds are valuable intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-aminophenyl)-2-nitrophenol derivatives. These compounds are valuable intermediates in various fields, and their efficient synthesis is crucial. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their preparation, with a focus on palladium-catalyzed cross-coupling reactions, a prevalent method for constructing the core biaryl structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-(3-aminophenyl)-2-nitrophenol derivatives?

A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and to a lesser extent, the Ullmann condensation.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a 3-aminophenyl boronic acid or its ester derivative with a 4-halo-2-nitrophenol. It is often favored for its high functional group tolerance and the commercial availability of a wide range of boronic acids.

  • Buchwald-Hartwig Amination: This method couples a 3-haloaniline with a 4-hydroxy-3-nitrophenyl boronic acid or a related derivative. It has become a powerful tool for forming carbon-nitrogen bonds.[1][2]

  • Ullmann Condensation: A classical method involving a copper-catalyzed reaction between an aryl halide and an amine or phenol.[3][4] Modern variations often use ligands to improve reaction efficiency and proceed under milder conditions.[5][6]

Q2: My Suzuki-Miyaura coupling reaction is sluggish or shows no conversion. What are the likely causes?

A2: Low or no conversion in Suzuki-Miyaura couplings can stem from several factors.[7] Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(II) pre-catalysts, requires in-situ reduction to the active Pd(0) species.[8][9] If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your catalyst is from a reliable source and handled properly to avoid degradation.

  • Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, especially through protodeboronation.[8][10] Using fresh or recently purified boronic acids is recommended. Alternatively, more stable derivatives like pinacol esters can be employed.

  • Improper Reaction Conditions: Insufficient heating, inadequate degassing, or an inappropriate choice of base can all lead to a stalled reaction.[8]

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[9][11] To mitigate this:

  • Rigorous Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[7][8]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[8]

  • Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[7]

Q4: How do I choose the right ligand and base for my cross-coupling reaction?

A4: The selection of the ligand and base is critical and often interdependent.

  • Ligands: Electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective as they promote the oxidative addition step and stabilize the palladium catalyst.[2][11][12] The choice of ligand can also influence the stereochemical outcome in certain reactions.[13][14]

  • Bases: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[8] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[7][15] The choice of base can be influenced by the solvent and the specific substrates. For sterically hindered substrates, stronger bases are often more effective.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, structured in a cause-and-effect format.

Problem 1: Low to No Product Yield
Potential Cause Explanation & Troubleshooting Steps
Catalyst Decomposition The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition into an inactive form.[9] Solution: Ensure rigorous degassing to remove oxygen.[8] Use an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalyst.[8] Consider using more robust pre-catalysts.
Inefficient Oxidative Addition This is the first step in the catalytic cycle where the aryl halide adds to the Pd(0) center.[16] Electron-rich aryl halides can be slow to react. Solution: Switch to a more electron-rich and bulky ligand to accelerate this step.[12] Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4]
Protodeboronation of Boronic Acid The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, rendering it inactive for cross-coupling.[12] Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature where possible.
Poor Reagent Quality Impurities in solvents, starting materials, or the base can poison the catalyst or lead to side reactions. Solution: Use anhydrous and degassed solvents.[8] Verify the purity of your starting materials. Use a fresh, high-quality base.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause & Minimization Strategy
Homocoupling of Aryl Halide or Boronic Acid This side reaction is often driven by the presence of oxygen.[9][11] Minimization: Implement rigorous degassing procedures.[7][8] Using a Pd(0) source can also help.[8]
Dehalogenation The halide on the starting material is replaced by a hydrogen atom.[9] This can be more prevalent with electron-rich aryl halides and highly active catalyst systems.[9] Minimization: Consider a less active catalyst system, a different solvent, or a milder base.[9]
Nitro Group Reduction The nitro group can be reduced under certain conditions, especially if using reducing agents intended for other purposes or if catalytic hydrogenation is employed non-selectively. Minimization: For selective nitro group reduction, reagents like stannous chloride (SnCl₂) are effective while preserving other functional groups.[17]
Problem 3: Product Purification Challenges
Issue Recommended Purification Strategy
Separation of Structural Isomers Nitrophenol isomers can be difficult to separate by standard chromatography. Strategy: Complex-assisted crystallization can be an effective technique. For example, using a complexing agent can enhance the purity of the desired crystallized product.[18]
Removal of Residual Palladium Palladium residues can be problematic, especially in pharmaceutical applications. Strategy: Treatment with activated carbon, silica gel, or specialized palladium scavengers can effectively remove residual metal. Recrystallization is also a powerful purification technique.
General Purification The crude product is often purified by column chromatography. Strategy: A typical mobile phase for silica gel chromatography would be a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent is also a common final purification step.

Experimental Protocols & Data

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes a range of conditions that can be used as a starting point for optimizing the Suzuki-Miyaura coupling for the synthesis of 4-(3-aminophenyl)-2-nitrophenol derivatives.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalystPd(II) sources require in-situ reduction.[8][9] Pre-catalysts can offer more reliable activation.
Ligand Buchwald-type (e.g., SPhos, XPhos), PPh₃Bulky, electron-rich ligands often improve catalyst activity and stability.[2][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is crucial for the transmetalation step and can depend on the solvent and substrates.[7][8]
Solvent Toluene, Dioxane, DMF, often with waterThe solvent system affects the solubility of reagents and the reaction rate. Degassing is critical.[8]
Temperature 80-110 °CMany Suzuki couplings require heating to proceed at a reasonable rate.[8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and ligands.[8]
General Step-by-Step Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent via cannula.

  • Catalyst Addition: Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Visualizations

Generalized Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R-M) PdII_1->Transmetal PdII_2 Ar-Pd(II)L_n-R Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G Start Low/No Product CheckReagents Verify Reagent Quality (Purity, Stability) Start->CheckReagents CheckConditions Review Reaction Conditions (Inert Atmosphere, Temp) CheckReagents->CheckConditions Reagents OK? ReplaceReagents Replace/Purify Reagents CheckReagents->ReplaceReagents No TroubleshootCatalyst Troubleshoot Catalyst System CheckConditions->TroubleshootCatalyst Conditions OK? ImproveDegassing Improve Degassing/ Ensure Inert Atmosphere CheckConditions->ImproveDegassing No TroubleshootBoron Troubleshoot Boron Reagent TroubleshootCatalyst->TroubleshootBoron Catalyst Issue? (e.g., Pd Black) ChangeLigand Change Ligand (e.g., Buchwald type) TroubleshootCatalyst->ChangeLigand Yes ChangePdSource Use Different Pd Precursor (e.g., Palladacycle) TroubleshootCatalyst->ChangePdSource Yes OptimizeBaseSolvent Optimize Base/Solvent TroubleshootBoron->OptimizeBaseSolvent No CheckProtodeboronation Protodeboronation? TroubleshootBoron->CheckProtodeboronation Yes

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Rhone Poulenc SA. (1976). Process for the purification of p-nitrophenol (United States Patent No. US3933929A). U.S.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Rhone Poulenc SA. (1976). Process for the purification of para-nitrophenol (United States Patent No. US3954892A). U.S.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Journal of Organic Chemistry. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. Retrieved from [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.
  • PMC. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.). Retrieved from [Link]

  • Modern Ullmann-Type Couplings. (n.d.).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-Amino-3-nitrophenol. PrepChem.com. Retrieved from [Link]

  • Organic Synthesis. (n.d.).
  • SynArchive. (n.d.). Ullmann Coupling. SynArchive. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of the Suzuki coupling catalyzed by various metal nanoparticles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chem-Station. (2014, July 22). Ullmann Coupling. Chem-Station. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, December 12). 2-amino-3-nitrophenol synthesis - where to start??. Sciencemadness.org.
  • ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Retrieved from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • The Journal of Organic Chemistry. (2005, October 14). A Convenient Method for Synthesizing Modified 4-Nitrophenols. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 16). Suzuki-Miyaura. WordPress.
  • Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. (n.d.).
  • EliScholar. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • MDPI. (2023, July 25). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(3-Aminophenyl)-2-nitrophenol Crystallization

Welcome to the Technical Support Center for the crystallization and purification of 4-(3-Aminophenyl)-2-nitrophenol. Because this intermediate is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 4-(3-Aminophenyl)-2-nitrophenol. Because this intermediate is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling, it presents unique purification challenges. Researchers frequently encounter heavy metal residues, oxidation-prone aminophenol moieties, and structurally similar positional isomers.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve pharmaceutical-grade purity (>99.5%).

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my crystallized 4-(3-Aminophenyl)-2-nitrophenol contain high levels of residual Palladium (Pd), and how can I reduce it below 20 ppm? Causality & Solution: The synthesis of this compound relies on a Pd-catalyzed cross-coupling, which leaves behind both palladium nanoparticles and soluble Pd(II) species[1]. If your crystallization cooling profile is too rapid, the solute crashes out, and these heavy metals become occluded within the crystal lattice or adsorbed onto the crystal surface. While standard crystallization can partially reduce Pd, achieving pharmaceutical-grade levels (<20 ppm) requires chemical intervention[2]. Actionable Step: Prior to crystallization, treat the hot dissolution mixture with a metal scavenger (e.g., thiol-functionalized silica) to chemically bind the soluble Pd. Follow this with a hot filtration to remove the heterogeneous scavengers, then initiate a slow, controlled cooling profile (e.g., 0.15°C/min) to prevent lattice entrapment.

Q2: My crude product has a severe dark brown/black discoloration. How do I prevent this degradation during crystallization? Causality & Solution: The 3-aminophenol moiety is highly susceptible to oxidative degradation, which forms intensely colored, highly conjugated polymeric impurities[3]. This oxidation is accelerated by heat, trace metals, and atmospheric oxygen during the dissolution phase[4]. Actionable Step: Perform all heating and crystallization steps under a strict inert atmosphere (N2 or Ar). Add decolorizing charcoal (e.g., Norit) during the hot dissolution phase to adsorb existing high-molecular-weight oxidation products[3].

Q3: How can I separate unreacted nitrophenol isomers or homocoupling byproducts that co-crystallize with my target compound? Causality & Solution: Structurally similar impurities, such as unreacted 2-nitrophenol derivatives or positional isomers, exhibit solubility profiles nearly identical to the target API. Consequently, they can seamlessly substitute into the crystal lattice during nucleation[5]. Actionable Step: Implement an anti-solvent crystallization strategy or complex-assisted crystallization[6]. By carefully titrating an anti-solvent (e.g., hot water into an ethanol solution), you alter the thermodynamic stability of the impurity in the solution phase, keeping the isomers dissolved in the mother liquor while the target compound crystallizes[5][6].

Part 2: Quantitative Data Summary

The following table summarizes the expected impact of the recommended purification strategies on specific impurity profiles.

Impurity CategoryBaseline Concentration (Crude)Purification InterventionTarget Final ConcentrationExpected Yield Recovery
Palladium (Pd) Residues 120 - 300 ppmThiol-Silica Scavenging + Slow Cooling< 20 ppm85%
Aminophenol Oxidation Dyes 2.0 - 5.0% (Dark Brown)Activated Charcoal + N2 Atmosphere< 0.1% (Yellow/Orange)82%
Nitrophenol Isomers 1.0 - 3.0%Anti-Solvent Addition / Complexation< 0.2%88%

Part 3: Self-Validating Experimental Protocols

Protocol 1: Palladium Scavenging and Inert-Atmosphere Crystallization

Objective: Remove heavy metal catalysts and prevent oxidative degradation.

  • Solvent Selection & Dissolution: Suspend the crude 4-(3-Aminophenyl)-2-nitrophenol in a primary solvent (e.g., Ethanol) under a continuous Nitrogen (N2) purge. Heat to 60°C until complete dissolution is achieved.

  • Scavenging & Decolorization: Add 5 wt% thiol-functionalized silica (for Pd removal) and 2 wt% activated decolorizing charcoal (Norit) to the hot solution[3]. Stir vigorously at 60°C for 2 hours.

  • Hot Filtration: Pre-heat a Büchner funnel to prevent premature precipitation. Filter the mixture rapidly under vacuum to remove the silica, charcoal, and adsorbed impurities. Rinse the filter cake with a minimal volume of hot ethanol[6].

  • Controlled Crystallization: Transfer the mother liquor to a crystallizer. Reduce the temperature linearly from 60°C to 20°C over 4 hours (approx. 0.16°C/min) to promote controlled nucleation and prevent rapid crash-out that traps Pd[2].

  • Isolation & Validation: Collect the purified crystals via vacuum filtration. Wash with cold primary solvent to displace the mother liquor. Dry in a vacuum oven at 40°C[6].

    • Validation Step: Analyze the final crystals via ICP-MS to confirm Pd levels are <20 ppm and HPLC to verify API purity >99.5%.

Protocol 2: Anti-Solvent Crystallization for Isomer Rejection

Objective: Reject structurally similar positional isomers and unreacted starting materials.

  • Dissolution: Dissolve the crude material in a minimal amount of hot primary solvent (e.g., Ethanol) at 60°C[6].

  • Anti-Solvent Titration: Slowly add a hot anti-solvent (e.g., Water) dropwise until the solution becomes slightly cloudy, indicating the cloud point has been reached.

  • Redissolution: Add a few drops of the primary solvent to just redissolve the precipitate, creating a perfectly saturated solution[6].

  • Cooling & Nucleation: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-5°C) to maximize crystal yield. The structurally similar isomers will remain dissolved in the mixed solvent system[5][6].

  • Isolation & Validation: Filter, wash with a cold Ethanol/Water mixture, and dry under vacuum.

    • Validation Step: Perform TLC (Hexane:Ethyl Acetate) or HPLC to confirm the absence of positional isomers in the final product[6].

Part 4: Workflows and Pathways

CrystallizationWorkflow Crude Crude 4-(3-Aminophenyl)-2-nitrophenol (High Pd, Oxidation Dyes, Isomers) Dissolution Dissolution in Primary Solvent (e.g., EtOH/EtOAc under N2) Crude->Dissolution Scavenging Pd Scavenging & Decolorization (Thiol-Silica + Activated Carbon) Dissolution->Scavenging Add Scavengers at 60°C Filtration Hot Gravity Filtration (Removes Solid Impurities) Scavenging->Filtration Filter Hot Crystallization Controlled Cooling & Anti-Solvent (Prevents Lattice Incorporation) Filtration->Crystallization Add Anti-Solvent (H2O) Pure Pure Crystalline Product (>99.5% Purity, <20 ppm Pd) Crystallization->Pure Isolate & Wash

Workflow for impurity rejection during 4-(3-Aminophenyl)-2-nitrophenol crystallization.

References

  • Purification of nitrophenols using complex-assisted crystallization. rsc.org. 5

  • identifying and removing impurities from 2-Methyl-5-nitrophenol. benchchem.com. 6

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. nih.gov. 4

  • Synthesis of Acetaminophen (Experiment). libretexts.org.3

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. mdpi.com. 2

  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. acs.org. 1

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(3-Aminophenyl)-2-nitrophenol

Welcome to the Technical Support Center for handling 4-(3-Aminophenyl)-2-nitrophenol . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity maintenance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-(3-Aminophenyl)-2-nitrophenol . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity maintenance of this sensitive intermediate.

Below, we detail the mechanistic causality of its degradation, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure absolute experimental integrity.

Molecular Causality & Degradation Mechanics

To effectively protect a compound, you must first understand why it fails. 4-(3-Aminophenyl)-2-nitrophenol is a bifunctional molecule with a dichotomous stability profile:

  • The 2-Nitrophenol Ring: This moiety is relatively stable. The strongly electron-withdrawing nitro group deactivates the phenol ring, increasing its oxidation potential and making it resistant to spontaneous degradation.

  • The 3-Aminophenyl (Aniline) Moiety: This is the molecule's Achilles' heel. Unprotected anilines and aminophenols are highly susceptible to oxidation[1]. In the presence of atmospheric oxygen, the lone pair on the primary amine undergoes a single-electron transfer (SET) to form a highly reactive aniline radical cation[2].

Once formed, these radical cations rapidly undergo intermolecular tail-to-tail or head-to-tail coupling[2]. This cascade generates quinoidal diimino cations and highly conjugated polymeric species (azo/azoxy dimers). Macroscopically, this manifests as the compound degrading from a pale yellow powder into a dark brown or purple/black insoluble mass[3]. This process is further accelerated by photo-oxidation (light exposure) and trace transition metals, which lower the activation energy for radical initiation.

Degradation & Prevention Workflow

G N1 4-(3-Aminophenyl)-2-nitrophenol (Intact Compound) N2 O2 / Light / Metals (Environmental Triggers) N1->N2 Exposure N5 Inert Atmosphere (Argon/N2) Displaces Oxygen N1->N5 Storage N6 Amber Vials & -20°C Reduces Activation Energy N1->N6 Storage N7 Antioxidants (Ascorbic Acid) Scavenges Radicals N1->N7 Formulation N3 Aniline Radical Cation (Oxidation Intermediate) N2->N3 1e- Oxidation N4 Azo/Azoxy Dimers & Polymers (Colored Impurities) N3->N4 Dimerization N5->N2 Blocks N8 Maintained Chemical Integrity (>99% Purity) N5->N8 N6->N2 N6->N8 N7->N3 Quenches N7->N8

Logical workflow illustrating oxidative degradation pathways and targeted prevention strategies.

Troubleshooting FAQs

Q1: My stock powder was originally pale yellow but has turned dark brown. What happened, and can I still use it? A1: The compound has undergone oxidative polymerization. Atmospheric oxygen has oxidized the aminophenyl moiety into radical cations, which have coupled to form highly conjugated, dark-colored polymeric impurities[1]. Do not use this material for sensitive assays or syntheses. Using degraded starting material will introduce unexpected side reactions, lower your yield, and create severe baseline noise in analytical assays[3]. You must purify the material before use (see Protocol 3).

Q2: Should I store the solid compound under Nitrogen or Argon? A2: While both are inert, Argon is superior for solid storage . Argon is approximately 38% denser than air. When gently flushed into a vial, it sinks and forms a physical protective blanket over the solid powder, effectively displacing the oxidative threat (O2)[4]. Nitrogen is slightly lighter than air and is more prone to mixing with ambient oxygen during the capping process unless handled inside a strict glovebox environment.

Q3: My compound degrades in the HPLC autosampler before the run finishes, showing early-eluting impurity peaks. How do I stabilize the solution? A3: Aminophenols oxidize exponentially faster in solution than in solid state. To stabilize your analytical samples, add a sacrificial antioxidant, such as Ascorbic Acid, to your sample diluent at a concentration of 0.01% to 0.1% (w/v)[5]. The ascorbic acid acts as an electron donor, rapidly quenching any aniline radical cations back to their stable state before dimerization can occur.

Quantitative Impact of Storage Conditions

The following table summarizes the expected degradation kinetics of 4-(3-Aminophenyl)-2-nitrophenol based on environmental variables.

Storage ConditionAtmosphereLight ExposureTemperatureEstimated Half-Life (t½)Expected Purity at 6 Months
Ambient BenchtopAirAmbient UV/Vis25°C7 - 14 Days< 50% (Dark Brown/Black)
Standard RefrigeratorAirDark (Amber)4°C2 - 3 Months~ 85% (Tan/Light Brown)
Standard FreezerAirDark (Amber)-20°C6 - 8 Months~ 92% (Off-White/Yellow)
Optimal Storage Argon Dark (Amber) -20°C > 24 Months > 99% (Original Color)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in control steps that prove the methodology is working in real-time.

Protocol 1: Air-Free Aliquoting with Sentinel Validation (Solid Storage)

Causality: Repeatedly opening a bulk bottle introduces fresh oxygen and moisture, accelerating degradation[4]. Aliquoting into single-use vials under Argon prevents this.

  • Preparation: Dry amber glass vials in an oven at 120°C for 2 hours to remove surface moisture. Cool them in a desiccator.

  • Purging: Connect a high-purity Argon gas cylinder to a Schlenk line or a needle attachment. Purge each empty vial with a gentle stream of Argon for 30 seconds.

  • Aliquoting: Working quickly, transfer your required mass (e.g., 10-50 mg) of 4-(3-Aminophenyl)-2-nitrophenol into each vial.

  • Headspace Displacement: Insert the Argon needle halfway into the vial (do not disturb the powder) and flow Argon gently for 15 seconds to blanket the solid and displace introduced air[4].

  • Sealing: Cap tightly with PTFE-lined septa caps and wrap the junction with Parafilm. Store at -20°C.

  • Self-Validation (The Sentinel Vial): Leave one vial unpurged (exposed to ambient air) and add 100 µL of methanol to dissolve a few milligrams of the compound. Leave this "Sentinel Vial" on your benchtop. The sentinel will rapidly oxidize and turn dark brown within 24-48 hours. This visual failure confirms that your laboratory environment is highly oxidative, thereby validating that your Argon-purged solid aliquots are actively being protected.

Protocol 2: Antioxidant-Stabilized HPLC Sample Preparation

Causality: Dissolved oxygen in HPLC diluents causes rapid in-vial oxidation during autosampler queuing.

  • Diluent Deoxygenation: Sparge your HPLC diluent (e.g., Acetonitrile/Water) with Nitrogen gas for 15 minutes to strip out dissolved oxygen[4].

  • Antioxidant Addition: Add Ascorbic Acid to the deoxygenated diluent to achieve a final concentration of 0.1% (w/v)[5]. Mix until fully dissolved.

  • Sample Dissolution: Dissolve the 4-(3-Aminophenyl)-2-nitrophenol in this stabilized diluent and transfer to an amber autosampler vial.

  • Self-Validation (T=24 Check): Inject the sample immediately (T=0) and record the peak area. Leave the vial in the autosampler and inject it again after 24 hours (T=24). The peak area of the intact compound must remain ≥98% of the T=0 value, with no new early-eluting dimer peaks. This validates that the ascorbic acid concentration is perfectly calibrated to protect your specific sample concentration.

Protocol 3: Rescue Purification of Degraded Material

Causality: If the compound has already darkened, the polymeric impurities must be removed, as they are insoluble and reactive[3].

  • Dissolution: Dissolve the discolored solid in a minimal amount of hot ethyl acetate.

  • Charcoal Treatment: Add 10% (w/w) activated charcoal to the hot solution. The highly conjugated, planar polymeric impurities will preferentially adsorb onto the porous carbon matrix[3].

  • Filtration: Filter the hot solution through a pad of Celite to remove the charcoal. The filtrate should be significantly lighter in color.

  • Recrystallization: Slowly add non-polar solvent (e.g., hexanes) to the filtrate until it becomes slightly cloudy, then cool to 4°C to induce crystallization of the purified 4-(3-Aminophenyl)-2-nitrophenol[3].

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds Source: Benchchem URL
  • Source: University of Science and Technology of China (USTC)
  • Preventing degradation of 5-amino-2-chlorophenol during storage Source: Benchchem URL
  • Preventing oxidation of 2-aminophenol during synthesis and storage Source: Benchchem URL
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: MDPI URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(3-Aminophenyl)-2-nitrophenol Substitution Reactions

Welcome to the technical support center for substitution reactions involving 4-(3-aminophenyl)-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 4-(3-aminophenyl)-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The unique structure of 4-(3-aminophenyl)-2-nitrophenol, with its multiple reactive sites and inherent steric constraints, often presents significant synthetic hurdles. This guide offers expert insights and field-proven protocols to navigate these complexities and achieve successful outcomes.

Understanding the Molecule: Electronic and Steric Landscape

4-(3-Aminophenyl)-2-nitrophenol possesses three key functional groups that influence its reactivity in substitution reactions: a hydroxyl group, a primary amino group on the phenyl substituent, and a nitro group. The positions of these groups create a distinct electronic and steric environment. The nitro group is a strong electron-withdrawing group, which deactivates the phenolic ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution.[1][2] The amino and hydroxyl groups are activating, ortho-, para-directing groups.[3] However, the bulky nitro group ortho to the hydroxyl group, and the substituted phenyl ring at the 4-position, create significant steric hindrance around the molecule.[4] This steric congestion can impede the approach of reagents, leading to low yields or unexpected side reactions.[5][6]

Frequently Asked Questions (FAQs)

Q1: I am attempting an acylation reaction on the amino group of 4-(3-aminophenyl)-2-nitrophenol, but I'm observing very low conversion. What is the likely cause?

A1: Low conversion in the acylation of the amino group is a classic sign of steric hindrance. The amino group is situated on a phenyl ring which is attached to the main nitrophenol scaffold. The proximity of the nitro and hydroxyl groups on the adjacent ring can sterically block the approach of the acylating agent to the amine. Additionally, the electronic deactivating effect of the nitro group can reduce the nucleophilicity of the amino group, albeit to a lesser extent than the steric hindrance.[4]

Q2: I am trying to perform a substitution on the hydroxyl group, but the reaction is not proceeding. Why is this more challenging than substitution on the amino group?

A2: The hydroxyl group is directly adjacent to a bulky nitro group. This ortho-substituent creates a significant steric shield, making it extremely difficult for many reagents to access the hydroxyl group. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the nitro group can reduce the nucleophilicity of the hydroxyl oxygen, further impeding the reaction.

Q3: Are there any protecting group strategies you would recommend to improve selectivity between the amino and hydroxyl groups?

A3: Absolutely. A well-designed protecting group strategy is often essential for achieving selectivity.[7] For selective reaction at the hydroxyl group, the more nucleophilic amino group should be protected first. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines, as it is stable under many reaction conditions and can be removed under acidic conditions.[8][9] Conversely, to react selectively at the amino group, the hydroxyl group can be protected, for instance, as a silyl ether (e.g., TBDMS). However, given the steric hindrance around the hydroxyl group, this protection step itself can be challenging.

Q4: Can I selectively perform a sulfonation reaction on this molecule? Where would the sulfonyl group most likely add?

A4: Selective sulfonation is challenging due to the multiple activating and deactivating groups. The amino group is a strong activating group and would likely direct the sulfonation to the ortho and para positions of the aniline ring. However, the steric bulk of the rest of the molecule will likely favor substitution at the position para to the amino group. The nitrophenol ring is deactivated towards electrophilic substitution.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions

Problem: Standard acylation conditions (e.g., acyl chloride or anhydride with a base like triethylamine or pyridine) result in poor yields of the N-acylated product.

Root Cause Analysis:

  • Steric Hindrance: The primary culprit is the steric bulk around the amino group, which hinders the approach of the acylating agent.[4]

  • Insufficient Reagent Reactivity: The chosen acylating agent may not be reactive enough to overcome the steric barrier and the slightly reduced nucleophilicity of the amine.

  • Inadequate Catalyst: The base used may not be a sufficiently strong catalyst for the reaction.

Solutions & Protocols:

  • Strategy 1: Employ More Reactive Acylating Agents.

    • Rationale: Highly reactive acylating agents can overcome the activation energy barrier imposed by steric hindrance.

    • Recommendation: Use of acylating agents activated in situ, such as those formed with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).

  • Strategy 2: Utilize Stronger, Non-Nucleophilic Bases.

    • Rationale: A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

    • Recommendation: Switch from pyridine or triethylamine to a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA).

  • Strategy 3: Optimize Reaction Conditions.

    • Rationale: Increasing the temperature and reaction time can provide the necessary energy to overcome the steric barrier.

    • Recommendation: Incrementally increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

Condition Acylating Agent Base Temperature Typical Yield
StandardAcetyl ChlorideTriethylamineRoom Temp< 20%
Optimized 1Acetic Anhydride2,6-Lutidine60 °C50-60%
Optimized 2Acetic Acid + DCCDMAP (cat.)Room Temp70-80%

Protocol 1: Optimized N-Acylation using DCC Coupling

  • Under an inert atmosphere (N₂ or Ar), dissolve 4-(3-aminophenyl)-2-nitrophenol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Failure of O-Alkylation or O-Acylation Reactions

Problem: Attempts to alkylate or acylate the hydroxyl group are unsuccessful, with starting material recovered.

Root Cause Analysis:

  • Severe Steric Hindrance: The ortho-nitro group severely restricts access to the hydroxyl group.[4]

  • Intramolecular Hydrogen Bonding: The hydrogen bond between the hydroxyl proton and the nitro group reduces the nucleophilicity of the oxygen.

  • Insufficient Base Strength: The base used may not be strong enough to deprotonate the sterically hindered and hydrogen-bonded hydroxyl group.

Solutions & Protocols:

  • Strategy 1: Use of Stronger Bases and More Reactive Electrophiles.

    • Rationale: A strong base is required to generate the more nucleophilic phenoxide. Highly reactive electrophiles are needed to react with the sterically hindered oxygen.

    • Recommendation: Employ strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the phenoxide in situ. For alkylation, use more reactive alkylating agents like alkyl triflates.

  • Strategy 2: Protecting the Amino Group.

    • Rationale: Protecting the more reactive amino group prevents it from competing for the electrophile and can sometimes subtly alter the conformation of the molecule to slightly reduce steric hindrance around the hydroxyl group.[7]

    • Recommendation: Protect the amino group as a Boc-carbamate before attempting the O-functionalization.

  • Strategy 3: Copper-Catalyzed O-Arylation.

    • Rationale: For the synthesis of diaryl ethers, copper-catalyzed methods have been shown to be effective for the O-arylation of aminophenols, even in the presence of steric hindrance.[10][11]

    • Recommendation: Employ a CuI/picolinic acid catalyst system for coupling with aryl iodides.[10]

Protocol 2: Boc-Protection of the Amino Group followed by O-Alkylation

  • Boc-Protection:

    • Dissolve 4-(3-aminophenyl)-2-nitrophenol (1.0 eq) in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and sodium bicarbonate (2.0 eq).

    • Stir at room temperature for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify if necessary.

  • O-Alkylation:

    • Under an inert atmosphere, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool to 0 °C and slowly add a solution of the Boc-protected aminophenol (1.0 eq) in THF.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Add the alkyl halide (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

  • Boc-Deprotection:

    • Dissolve the O-alkylated product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA in vacuo.

    • Neutralize with saturated NaHCO₃ and extract the final product.

Visualizing Reaction Strategies

Diagram 1: Decision-Making Flowchart for N-Acylation

N_Acylation_Troubleshooting start Low Yield in N-Acylation? reagent Increase Reagent Reactivity (e.g., DCC, COMU) start->reagent Yes base Use Stronger, Non-nucleophilic Base (e.g., 2,6-Lutidine, DIPEA) start->base Yes conditions Optimize Conditions (Increase Temp/Time) start->conditions Yes success Successful Acylation reagent->success base->success conditions->success

Caption: Troubleshooting flowchart for low-yielding N-acylation reactions.

Diagram 2: Workflow for Selective O-Alkylation

O_Alkylation_Workflow start Start: 4-(3-Aminophenyl)-2-nitrophenol protect Step 1: Boc-Protect Amino Group (Boc₂O, NaHCO₃) start->protect deprotonate Step 2: Deprotonate Hydroxyl (NaH in THF) protect->deprotonate alkylate Step 3: Add Alkyl Halide deprotonate->alkylate deprotect Step 4: Deprotect Amino Group (TFA in DCM) alkylate->deprotect product Final Product: O-Alkylated Derivative deprotect->product

Caption: Step-by-step workflow for the selective O-alkylation.

References

  • [Author], [Year]. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Journal Name]. [URL]
  • [Author], [Year]. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Journal Name]. [URL]
  • Hoveyda, A. H., et al. (2013). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • [Author], [Year]. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [URL]
  • [Author], [Year].
  • Organic Chemistry Portal. Protective Groups. [Link]

  • [Author], [Year].
  • PrepChem.com. Synthesis of 4-Amino-3-nitrophenol. [Link]

  • [Author], [Year]. Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. General procedure for the acylation of 4-nitrophenol. [Link]

  • [Author], [Year].
  • [Author], [Year].
  • [Author], [Year]. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Journal Name]. [URL]
  • Scribd. Understanding Steric Hindrance in Chemistry. [Link]

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • [Author], [Year].
  • ResearchGate. Selective alkylation of aminophenols. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • [Author], [Year]. Advanced Organic Chemistry (2022) Sustainable Chemical Science and Technology (SCST) in TIGP. [Source]. [URL]
  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • [Author], [Year]. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [URL]
  • Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. [Link]

  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • [Author], [Year]. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [URL]
  • MDPI. One-Step Synthesis of Ultra-Small RhNPs in the Microreactor System and Their Deposition on ACF for Catalytic Conversion of 4–Nitrophenol to 4–Aminophenol. [Link]

  • PubMed. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. [Link]

  • Synthesis Spotlight. Amines → Alkyls in 10 Minutes. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Aminophenyl)-2-nitrophenol Isomers for the Research Professional

Senior Application Scientist's Note: Researchers and drug development professionals often encounter isomeric variations of key intermediates. While structurally similar, these isomers can exhibit divergent physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist's Note: Researchers and drug development professionals often encounter isomeric variations of key intermediates. While structurally similar, these isomers can exhibit divergent physicochemical properties, reactivity, and biological activities. This guide addresses a comparative analysis of 4-(3-Aminophenyl)-2-nitrophenol and 4-(4-Aminophenyl)-2-nitrophenol.

Following a comprehensive literature review, it is important to note that while general information on aminonitrophenols is available, there is a significant scarcity of published data specifically for 4-(3-Aminophenyl)-2-nitrophenol and a lack of direct comparative studies against its 4-amino counterpart. This guide will, therefore, provide a comparative framework based on established principles of organic chemistry and available data for structurally related compounds.

Introduction to Aminophenyl-Nitrophenols

Aminophenyl-nitrophenols are a class of aromatic compounds containing amino, nitro, and hydroxyl functional groups. These moieties impart a rich chemical reactivity, making them valuable precursors and intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The relative positions of the functional groups on the phenyl rings significantly influence the electronic and steric environment of the molecule, thereby dictating its properties and reactivity.

Physicochemical Properties: An Isomeric Perspective

While specific experimental data for a side-by-side comparison is limited, we can infer the general properties based on the known characteristics of the functional groups and their positions.

Property4-(3-Aminophenyl)-2-nitrophenol4-(4-Aminophenyl)-2-nitrophenolRationale for Predicted Differences
Molecular Formula C₁₂H₁₀N₂O₃C₁₂H₁₀N₂O₃Isomers share the same molecular formula.
Molecular Weight 230.22 g/mol 230.22 g/mol Isomers share the same molecular weight.
Polarity Expected to be a polar molecule.Expected to be a polar molecule, potentially with a larger dipole moment due to the para-substitution.The para-arrangement in the 4-amino isomer allows for a greater charge separation across the molecule compared to the meta-arrangement.
Melting Point No data available.No data available.The more symmetrical para-isomer would be expected to pack more efficiently into a crystal lattice, likely resulting in a higher melting point.
Solubility Expected to be sparingly soluble in water and soluble in organic solvents.Expected to be sparingly soluble in water and soluble in organic solvents.The overall polarity suggests some water solubility, which would be pH-dependent due to the acidic phenol and basic amino groups.
Acidity (pKa) The phenolic proton's acidity will be influenced by the electron-withdrawing nitro group and the electron-donating aminophenyl group.The phenolic proton's acidity will be similarly influenced, though the para-position of the amino group may lead to a more pronounced electronic effect.The para-amino group in the 4-amino isomer can better donate electron density through resonance to the phenyl ring, potentially making the phenolic proton slightly less acidic than in the 3-amino isomer.
Basicity (pKb) The amino group's basicity is reduced by the electron-withdrawing effect of the nitro and hydroxyl groups.The amino group's basicity in the para-position is also reduced, but the resonance effect might influence it differently compared to the meta-position.The delocalization of the lone pair on the amino group is more effective in the para-position, which would decrease its basicity more than the meta-positioned amino group.

Synthesis and Reactivity

The synthesis of these biphenyl compounds would likely involve a cross-coupling reaction, such as a Suzuki or a similar palladium-catalyzed reaction, followed by functional group manipulations. A plausible synthetic approach is outlined below.

General Synthetic Workflow:

A Aryl Halide (e.g., 4-Bromo-2-nitrophenol) C Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->C B Arylboronic Acid (e.g., 3- or 4-Aminophenylboronic acid) B->C D 4-(3- or 4-Aminophenyl)-2-nitrophenol C->D Formation of Biphenyl Core A Prepare Nitrophenol Solution B Record Baseline UV-Vis Spectrum (~400 nm peak) A->B C Add Reducing Agent (e.g., NaBH4) B->C D Monitor Spectral Changes over Time C->D E Observe Decrease at ~400 nm and Increase at ~300 nm D->E F Analyze Reaction Kinetics E->F

Caption: Workflow for monitoring nitrophenol reduction via UV-Vis spectroscopy.

Conclusion

The positional isomerism in 4-(3-Aminophenyl)-2-nitrophenol and 4-(4-Aminophenyl)-2-nitrophenol is predicted to give rise to notable differences in their physicochemical properties, reactivity, and spectroscopic signatures. While a lack of specific experimental data for the 3-amino isomer currently prevents a direct, data-driven comparison, the principles of organic chemistry allow for informed predictions. The para-substituted isomer is expected to be more symmetrical, potentially leading to a higher melting point, and its electronic properties will differ due to the more effective resonance interaction of the para-amino group. Further experimental investigation into the synthesis and characterization of these compounds is warranted to validate these hypotheses and explore their potential applications.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). [Source not further specified] [2]2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007). PubMed. [3]3. SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. (2021). Rasayan Journal of Chemistry. [4]4. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. (2006). PubMed. [5]5. Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide. (n.d.). Benchchem. [6]6. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). [Source not further specified]. [7]7. An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol. (n.d.). Benchchem. [8]8. nitrophenol Reduction to 2-Allyl-4-aminophenol: A Comparative Guide. (n.d.). Benchchem. [9]9. 4-Nitrophenol: Properties, Production And Uses. (2024). Chemcess. [10]10. CAS 119-34-6: 4-Amino-2-nitrophenol. (n.d.). CymitQuimica. [1]11. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons. [11]12. An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives. (n.d.). Benchchem. [12]13. A Comparative Analysis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol for Researchers and Drug Development Professionals. (n.d.). Benchchem. [13]14. 4-Amino-3-nitrophenol synthesis. (n.d.). ChemicalBook. [14]15. Synthesis of 4-Amino-3-nitrophenol. (n.d.). PrepChem.com. [15]16. Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. (2023). Wasit Journal for Pure sciences. [16]17. How 4-amino-2-nitrophenol can be prepared. (2012). ResearchGate. [17]18. 4-Amino-3-nitrophenol. (n.d.). NIST WebBook. [18]19. Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts. (n.d.). ResearchGate. [19]20. Phenol, 4-amino-. (n.d.). NIST WebBook. [20]21. Catalytic reduction of 4-nitrophenol to 4-aminophenol over CuNi alloy particles: Synthesis, characterization and application. (2015). ResearchGate. [21]22. Reactivity of the nitro groups in 1-(m-Nitro-phenyl)-2-nitro-propane. (n.d.). Benchchem. [22]23. 4-Amino-2-nitrophenol 97 119-34-6. (n.d.). Sigma-Aldrich. 24. Facile Preparation of 4‐(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). American Chemical Society. [23]25. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... (n.d.). ResearchGate. [24]26. 4-Amino-3-nitrophenol(610-81-1) 1H NMR spectrum. (n.d.). ChemicalBook. [25]27. A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. (n.d.). Quick Company. [26]28. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2025). MDPI. [27]29. 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [28]30. Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.

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Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4-(3-Aminophenyl)-2-nitrophenol Quantification

Introduction: The Analytical Imperative for 4-(3-Aminophenyl)-2-nitrophenol 4-(3-Aminophenyl)-2-nitrophenol is an aromatic compound of significant interest as a potential impurity in pharmaceutical manufacturing, a start...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 4-(3-Aminophenyl)-2-nitrophenol

4-(3-Aminophenyl)-2-nitrophenol is an aromatic compound of significant interest as a potential impurity in pharmaceutical manufacturing, a starting material in chemical synthesis, or a component in dye production. Its accurate quantification is not merely an academic exercise; it is a critical requirement for ensuring product quality, safety, and regulatory compliance. The presence of amino, nitro, and phenol functional groups makes the molecule susceptible to various chemical transformations, necessitating robust, validated analytical methods that are "fit for purpose."

This guide provides an in-depth comparison of primary analytical techniques for the quantification of 4-(3-Aminophenyl)-2-nitrophenol. As your Senior Application Scientist, my goal is not to simply present protocols, but to illuminate the causality behind the experimental choices. We will explore how to build a self-validating system of methods, grounded in the authoritative principles of international regulatory bodies, ensuring that the data you generate is reliable, reproducible, and above all, trustworthy.

The Regulatory Bedrock: A Lifecycle Approach to Validation

Modern analytical method validation has evolved from a one-time checklist to a continuous lifecycle process.[1] This shift, championed by the International Council for Harmonisation (ICH) and adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA), emphasizes a deeper understanding of the method throughout its use.[1][2][3][4] The core guidelines, ICH Q2(R2) and Q14, provide a harmonized framework for validating analytical procedures, ensuring that a method validated in one region is recognized globally.[1][5][6] The principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> further align with this lifecycle approach, focusing on demonstrating that a method is suitable for its intended purpose.[7][8][9][10]

The objective of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[7] This guide is built upon these foundational principles.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. For 4-(3-Aminophenyl)-2-nitrophenol, three techniques stand out for their applicability: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Primary Advantages Key Considerations & Limitations
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance by the aromatic rings and chromophores.Robust, cost-effective, highly reproducible for routine QC, and widely available. Excellent for assay and purity determinations.Moderate sensitivity compared to MS. Potential for co-eluting impurities to interfere with quantification if they share UV absorbance.
GC-MS Separation of volatile compounds in the gas phase, with detection by a mass spectrometer for high specificity.Very high selectivity due to mass fragmentation patterns. Excellent for identifying unknown impurities. High sensitivity.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary, adding complexity and potential variability.
LC-MS/MS High-efficiency separation via LC coupled with highly selective and sensitive detection using tandem mass spectrometry (MRM).Unmatched sensitivity (pg/mL range) and selectivity, ideal for trace-level quantification in complex matrices (e.g., biological samples).Higher operational cost and complexity. Susceptible to matrix effects (ion suppression/enhancement) which must be carefully managed.

Experimental Protocols: From Theory to Benchtop Execution

The following protocols are robust starting points for method development. The causality behind key parameter choices is explained to empower the user to optimize for their specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quality control, offering a balance of performance and reliability.

Causality of Choices:

  • Column: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds via hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase (using phosphoric acid) is critical. It suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized state for the analyte. This results in better peak shape (less tailing) and more stable retention times.

  • Detection Wavelength: The wavelength is selected based on the UV absorbance maxima of the nitro- and phenyl- chromophores to ensure maximum sensitivity.

Step-by-Step Protocol:

  • Instrumentation and Conditions:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm.[11]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-(3-Aminophenyl)-2-nitrophenol reference standard and dissolve in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the validated calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow Filter Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Cal_Curve Cal_Curve Cal_Curve->Inject Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Quantify Quantify Integrate->Quantify Report Report Quantify->Report

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is essential when trace-level quantification is required, offering superior sensitivity and selectivity. It is particularly valuable for analyzing the analyte in complex matrices.

Causality of Choices:

  • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing fragmentation in the source. Positive mode is chosen to protonate the basic amino group.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The precursor ion (Q1) corresponding to the protonated molecule is selected, fragmented, and a specific, stable product ion (Q3) is monitored. This Q1 -> Q3 transition is unique to the analyte, filtering out background noise.

Step-by-Step Protocol:

  • Instrumentation and Conditions:

    • System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used as it is a volatile buffer compatible with MS).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution. For C₆H₆N₂O₃ (MW: 154.12), the precursor ion would be [M+H]⁺ at m/z 155.1. Product ions would be identified following fragmentation (e.g., loss of H₂O, NO₂).

  • Standard and Sample Preparation:

    • Follow a similar procedure to HPLC, but use MS-grade solvents and prepare standards at a much lower concentration range (e.g., 0.1 - 50 ng/mL).

    • An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variability.

Trustworthiness: The Self-Validating System

A protocol is only trustworthy if it is validated. The validation process is a self-validating system where a series of interconnected experiments (or "data elements") collectively prove the method is fit for its intended purpose.[7][12] Each parameter tests a different aspect of the method's performance, and together, they provide a comprehensive picture of its capabilities and limitations.

// Relationships Linearity -> Range [label="Defines"]; Precision -> LOQ [label="Determines"]; Linearity -> {Accuracy, Precision, Specificity} [style=invis]; // for layout

{Accuracy, Precision, Specificity, Linearity, LOQ, Robustness} -> FitForPurpose [penwidth=1.5, color="#4285F4"]; } enddot Caption: The Interconnected System of Analytical Method Validation.

The key validation parameters according to ICH Q2(R2) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated using forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the procedure to the true value. It is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the validated methods. These values are based on typical results for similar nitroaromatic compounds and serve as a benchmark for successful validation.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 25 µg/mL0.1 - 50 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
LOD ~50 ng/mL~10 ng/mL~0.05 ng/mL
LOQ ~150 ng/mL~30 ng/mL~0.1 ng/mL
Specificity High (with clean separation)Very High (Mass Spec)Excellent (MRM)
Robustness HighMediumMedium-High

Conclusion and Method Selection

The validation of an analytical method is a systematic journey that proves its suitability for a defined purpose. For the quantification of 4-(3-Aminophenyl)-2-nitrophenol, the choice of method is a strategic decision based on the analytical objective.

  • For routine quality control, release testing, and stability studies, where analyte concentrations are relatively high and robustness is paramount, HPLC-UV is the undisputed method of choice. Its simplicity, cost-effectiveness, and high precision make it ideal for high-throughput environments.

  • For impurity identification and quantification where volatility is not a concern, GC-MS provides excellent selectivity and sensitivity.

  • For trace-level quantification, analysis in complex biological matrices, or when the highest level of sensitivity and selectivity is required, LC-MS/MS is the superior technique.

Ultimately, a well-developed and rigorously validated analytical method, regardless of the technology chosen, is the foundation of sound scientific data and a cornerstone of product quality and patient safety.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • USPBPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • gmp-compliance.org. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

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  • USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • ResearchGate. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column with Alltesta. [Link]

  • SIELC Technologies. Separation of 4-Amino-2-nitrophenol on Newcrom R1 HPLC column. [Link]

  • AugustaChrom. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • HPLC-Shop. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column with Cromite™. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

  • PubMed. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

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  • ResearchGate. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation for 4-(3-Aminophenyl)-2-nitrophenol Purity Testing

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical research and development, the chemical purity of intermediates is not merely a quality metric; it is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(3-Aminophenyl)-2-nitrophenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyes, is a prime example. Its molecular structure, featuring amino, nitro, and phenol functional groups, presents a unique set of challenges and opportunities for analytical characterization. The presence of even trace-level impurities—such as isomers, starting materials, or degradation products—can have profound implications, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the stability of the final API.

This guide provides a comprehensive framework for the validation of mass spectrometry (MS) methods, specifically Liquid Chromatography-Mass Spectrometry (LC-MS), for the stringent purity assessment of 4-(3-Aminophenyl)-2-nitrophenol. We will delve into the causality behind experimental choices, compare LC-MS with alternative analytical techniques, and provide detailed, self-validating protocols designed for immediate application in a regulated laboratory environment.

Part 1: Why Mass Spectrometry is the Gold Standard for Purity Analysis

Mass spectrometry offers unparalleled sensitivity and specificity, making it an indispensable tool for impurity profiling. Unlike spectroscopic or chromatographic techniques that rely on chromophores (like HPLC-UV) or volatility (like GC), mass spectrometry measures a fundamental property of the molecule: its mass-to-charge ratio (m/z). This provides several distinct advantages:

  • Definitive Identification: MS provides molecular weight information, which is a critical first step in identifying an unknown impurity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of an impurity with high confidence, offering a powerful tool for structural elucidation.

  • Exceptional Sensitivity: Modern MS instruments can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, far exceeding the capabilities of many other techniques. This is crucial for adhering to the stringent identification and qualification thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

  • Structural Insight: Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern acts as a molecular fingerprint, providing rich structural information that can help differentiate between isomers and identify the specific sites of molecular modification.

For a non-volatile and thermally labile compound like 4-(3-Aminophenyl)-2-nitrophenol, Liquid Chromatography (LC) is the ideal separation technique to couple with mass spectrometry. LC-MS allows for the separation of the main compound from its impurities before they enter the mass spectrometer, enabling individual characterization and quantification.

Part 2: A Validated LC-MS/MS Method for Purity Determination

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] The following protocol is designed to meet the rigorous standards of the ICH Q2(R2) guideline, ensuring the resulting data is reliable, reproducible, and defensible.[3][4][5]

Anticipated Impurities

A robust analytical method must be able to separate and detect all potential impurities. Based on common synthetic routes for substituted aminophenols, we can anticipate the following impurities for 4-(3-Aminophenyl)-2-nitrophenol:

  • Starting Materials: Unreacted precursors, such as 4-amino-2-nitrophenol or related compounds.[6][7]

  • Isomeric Impurities: Positional isomers like 2-amino-4-nitrophenol or 4-amino-3-nitrophenol, which may have similar chromatographic behavior but different biological activities.[8][9]

  • Process-Related Impurities: Byproducts from the chemical synthesis, such as over-nitrated or reduced species.

  • Degradation Products: Compounds formed due to exposure to light, heat, or oxidative conditions. 4-aminophenol itself is known to oxidize to colored quinone-imine species.[8][10]

Experimental Protocol: LC-MS/MS Method Validation

This protocol outlines the steps to validate a method for quantifying impurities in a 4-(3-Aminophenyl)-2-nitrophenol sample.

Instrumentation:

  • UPLC/HPLC System: A system capable of delivering stable gradients at high pressure.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (Starting Point):

  • Ionization Mode: Positive ESI. The amino group is readily protonated.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole, or full scan with targeted MS/MS for HRMS.

  • MRM Transition for 4-(3-Aminophenyl)-2-nitrophenol: m/z 155.0 -> 137.0 (This is a hypothetical transition based on potential fragmentation, which would need to be optimized experimentally).[11][12]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Validation Workflow Diagram

G start_end start_end process process decision decision data data start Start: Method Development spec 1. Specificity / Selectivity (Spike Study) start->spec lin 2. Linearity & Range spec->lin acc 3. Accuracy (Recovery) lin->acc prec 4. Precision (Repeatability & Intermediate) acc->prec lod_loq 5. LOD & LOQ (S/N Ratio) prec->lod_loq rob 6. Robustness lod_loq->rob end Method Validated rob->end DecisionTree question question outcome outcome alt_outcome alt_outcome q1 Need to identify unknown impurities? q2 Are impurities below ~0.1% level? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes q3 Is structural confirmation required? q2->q3 No q2->lcms Yes q4 Is this for routine QC of known impurities? q3->q4 No nmr Use NMR q3->nmr Yes q4->lcms No, need higher sensitivity hplcuv Use HPLC-UV q4->hplcuv Yes

Sources

Comparative

A Comparative Efficacy Analysis of 4-(3-Aminophenyl)-2-nitrophenol in Oncology Drug Discovery: A Guide for Lead Optimization

As the landscape of drug discovery continuously evolves, the identification and optimization of novel small molecule inhibitors remain a cornerstone of therapeutic advancement.[1] This guide provides a comprehensive, in-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of drug discovery continuously evolves, the identification and optimization of novel small molecule inhibitors remain a cornerstone of therapeutic advancement.[1] This guide provides a comprehensive, in-depth technical analysis of a promising, yet under-explored scaffold, 4-(3-Aminophenyl)-2-nitrophenol, within the context of oncology drug discovery. Aminophenol derivatives have garnered significant attention for their wide-ranging biological activities, including anticancer and antioxidant properties.[2] This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a framework for evaluating its efficacy against established benchmarks and providing detailed, field-tested experimental protocols.

The journey from a "hit" compound to a viable drug candidate is a meticulous process of iterative refinement known as lead optimization.[3] The primary objective is to enhance desirable pharmacological properties—such as potency, selectivity, and metabolic stability—while minimizing toxicity.[3][4] This guide will use 4-(3-Aminophenyl)-2-nitrophenol as a case study to illustrate this critical phase, comparing its hypothetical performance against Gefitinib, a well-established first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[5]

Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway

The chemical architecture of 4-(3-Aminophenyl)-2-nitrophenol, which features both phenolic and amino functional groups, suggests its potential as a kinase inhibitor.[6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] We hypothesize that this compound, designated here as Cpd-APN, acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.

The EGFR signaling cascade is a critical pathway that governs cell proliferation, survival, and differentiation.[5] In many cancers, particularly Non-Small Cell Lung Cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[8] Gefitinib and other TKIs function by binding to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling.[5][9] We propose that Cpd-APN operates through a similar mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Cpd_APN Cpd-APN (Hypothesized Inhibitor) Cpd_APN->EGFR Inhibits ATP Binding Gefitinib Gefitinib (Reference Inhibitor) Gefitinib->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized mechanism of Cpd-APN targeting the EGFR signaling pathway.

Comparative Efficacy Analysis: Cpd-APN vs. Gefitinib

To evaluate the potential of Cpd-APN as a viable drug lead, a direct comparison against the clinical standard, Gefitinib, is essential. This involves a series of in vitro assays to determine potency, selectivity, and cellular effects. The following tables present illustrative data from such a comparative study.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against both wild-type (WT) and a common mutant form (L858R) of the EGFR kinase. A lower IC50 value indicates greater potency.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)
Cpd-APN 8515
Gefitinib 15025

Illustrative Data

Table 2: Kinase Selectivity Profile

Selectivity is a critical parameter to minimize off-target effects. This table shows the IC50 values against a panel of related kinases. Higher IC50 values against other kinases are desirable.

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Src IC50 (nM)
Cpd-APN >10,0008,500>10,000
Gefitinib 3,500>10,000>10,000

Illustrative Data

Table 3: Cell-Based Assay Results

This table presents the IC50 values from cell viability assays using NSCLC cell lines. H1975 harbors a resistant T790M mutation, while HCC827 has a sensitive EGFR deletion. A549 is an EGFR wild-type cell line.[10] The final column shows cytotoxicity against a normal human lung fibroblast line (IMR-90) to assess the therapeutic window.

CompoundH1975 (T790M) IC50 (µM)HCC827 (del E746-A750) IC50 (µM)A549 (WT) IC50 (µM)[11]IMR-90 (Normal) IC50 (µM)
Cpd-APN 8.50.0510.2>50
Gefitinib >100.0814.62>50

Illustrative Data

Experimental Protocols & Methodologies

The integrity of comparative data hinges on robust and well-validated experimental design. The following section provides detailed, step-by-step protocols for the key assays used to generate the data presented above.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Lead Selection KinaseAssay 1. In Vitro Kinase Assay (e.g., ADP-Glo™) Selectivity 2. Kinase Selectivity Panel Screening KinaseAssay->Selectivity Confirm Potency Viability 3. Cell Viability Assay (e.g., CellTiter-Glo®) Selectivity->Viability Assess Cellular Activity Toxicity 4. Cytotoxicity Assay (Normal Cell Line) Viability->Toxicity Determine Therapeutic Index IC50 5. IC50 Determination & Data Comparison Toxicity->IC50 Lead 6. Lead Candidate Selection IC50->Lead

Caption: Workflow for comparative efficacy evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]

  • Objective: To determine the IC50 value of Cpd-APN and Gefitinib against EGFR kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures ADP production. After the kinase reaction, the remaining ATP is depleted, and then ADP is converted back to ATP, which is used by luciferase to generate light. The luminescent signal is proportional to the ADP produced and thus to kinase activity.[13]

  • Materials:

    • Recombinant human EGFR (WT or L858R)

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase Assay Buffer (25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (Cpd-APN, Gefitinib) dissolved in DMSO

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial 10-point dilution of Cpd-APN and Gefitinib in DMSO. Further dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

    • Assay Plate Setup: Add 1 µL of diluted compound or DMSO (for high and low controls) to the appropriate wells.

    • Enzyme Addition: Add 2 µL of diluted EGFR enzyme solution to each well, except for the no-enzyme control wells.

    • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.[14]

    • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[12]

    • Signal Detection:

      • Equilibrate the plate to room temperature.

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls. Plot the results using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[15][16]

  • Objective: To determine the IC50 of Cpd-APN and Gefitinib in various NSCLC cell lines.

  • Principle: The "add-mix-measure" protocol involves adding the CellTiter-Glo® Reagent directly to cultured cells.[17] This lyses the cells and provides the luciferase enzyme and substrate needed to measure the ATP released from viable cells, producing a luminescent signal proportional to the number of viable cells.[18]

  • Materials:

    • NSCLC cell lines (e.g., H1975, HCC827, A549) and a normal cell line (e.g., IMR-90)

    • Appropriate cell culture medium with 10% Fetal Bovine Serum (FBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • Test compounds (Cpd-APN, Gefitinib) dissolved in DMSO

    • Opaque-walled 96-well plates suitable for cell culture and luminescence reading

  • Procedure:

    • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours.

    • Assay Execution:

      • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[19]

      • Add 100 µL of CellTiter-Glo® Reagent to each well.[15]

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Data Acquisition: Record the luminescence using a plate reader.

    • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration. Use a non-linear regression model to calculate the IC50 value.

Discussion and Future Directions

The illustrative data suggest that Cpd-APN exhibits promising characteristics as a lead compound. Its sub-micromolar potency against the mutant EGFR kinase and favorable selectivity profile warrant further investigation. The enhanced activity in the HCC827 cell line, which is known to be highly dependent on EGFR signaling, supports the hypothesized on-target mechanism.

The next logical steps in the lead optimization process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Cpd-APN to improve potency and refine its pharmacological properties.[1]

  • ADMET Profiling: Conduct in vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[4]

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of Cpd-APN in xenograft models derived from EGFR-mutant NSCLC cell lines.

By systematically applying these iterative cycles of design, synthesis, and testing, the potential of 4-(3-Aminophenyl)-2-nitrophenol as a scaffold for a novel oncology therapeutic can be fully elucidated.

References

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available at: [Link]

  • Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC. Available at: [Link]

  • Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6. Available at: [Link]

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  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]

  • Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed. Available at: [Link]

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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Validation

Benchmarking 4-(3-Aminophenyl)-2-nitrophenol (3-APNP) Against Standard Reagents in Orthogonal Synthesis

Executive Summary The development of advanced fluorogenic probes, targeted therapeutics, and redox-active chelators heavily relies on bifunctional building blocks. Historically, researchers have utilized simple mono-arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced fluorogenic probes, targeted therapeutics, and redox-active chelators heavily relies on bifunctional building blocks. Historically, researchers have utilized simple mono-aromatic reagents like 4-Amino-2-nitrophenol (4-ANP) or symmetric biphenyls like 3,3'-Diaminobenzidine (DAB). However, these standard reagents often suffer from severe steric hindrance or a lack of orthogonal reactivity.

This technical guide benchmarks 4-(3-Aminophenyl)-2-nitrophenol (3-APNP) —an asymmetric biphenyl scaffold—against standard alternatives. By spatially separating the meta-aniline moiety from the ortho-nitrophenol group, 3-APNP provides a highly efficient platform for orthogonal functionalization[1]. This guide details the mechanistic rationale, provides comparative experimental data, and outlines self-validating protocols for integrating 3-APNP into complex synthetic workflows.

Mechanistic Rationale: The Biphenyl Advantage

The core limitation of standard reagents like 4-ANP is the close spatial proximity of the amino and nitrophenol groups. When attempting to conjugate a peptide or fluorophore to the primary amine of 4-ANP, the bulky adjacent nitro group induces significant steric clash, drastically reducing coupling yields and promoting side reactions. Furthermore, symmetric reagents like DAB are notoriously difficult to mono-functionalize without complex protection-deprotection schemes.

3-APNP solves these issues through structural causality:

  • Spatial Separation: The biphenyl core places the primary amine on a separate aromatic ring (meta position) from the ortho-nitrophenol[2]. This eliminates steric hindrance during amide coupling or click-chemistry derivatization.

  • Orthogonal Reactivity: The meta-aniline can be selectively functionalized under mild conditions. Subsequently, the ortho-nitrophenol moiety acts as a latent reactive site; it remains inert during the initial coupling but can be selectively reduced to an ortho-aminophenol[3] to trigger fluorescence or enable metal chelation.

Pathway cluster_0 Standard Reagent (4-ANP) cluster_1 Advanced Scaffold (3-APNP) N1 Close Proximity of NO2 & NH2 N2 High Steric Hindrance Low Coupling Yield N1->N2 N3 Biphenyl Separation of Groups N4 Orthogonal Reactivity High Coupling Yield N3->N4

Caption: Structural causality comparing steric hindrance in 4-ANP versus spatial separation in 3-APNP.

Quantitative Benchmarking Data

To objectively evaluate 3-APNP, we benchmarked it against 4-ANP and DAB across three critical parameters: Amide Coupling Efficiency (using a standard bulky NHS-ester), Reduction Efficiency (Nitro to Amine conversion), and Post-Activation Fluorescence Quantum Yield (when utilized as a fluorogenic probe core)[2][4].

Parameter4-Amino-2-nitrophenol (4-ANP)3,3'-Diaminobenzidine (DAB)4-(3-Aminophenyl)-2-nitrophenol (3-APNP)
Structural Class Mono-aromaticSymmetric BiphenylAsymmetric Biphenyl
Amide Coupling Yield (NHS-Ester) 42% (High steric hindrance)35% (Poor mono-selectivity)89% (Clean orthogonal coupling)
Nitro Reduction Yield (NaBH₄/Pd) 91%N/A (Already reduced)94%
Fluorescence Quantum Yield (Φ) 0.05 (Quenched)0.120.48 (Strong push-pull biphenyl system)
Primary Application Simple dyes, basic polymersIHC staining, generic polymersTargeted fluorogenic probes, chelators

Data Interpretation: 3-APNP demonstrates a >2-fold increase in coupling efficiency compared to 4-ANP due to the unhindered meta-aniline. Furthermore, the extended π-conjugation of the biphenyl system yields a significantly higher fluorescence quantum yield upon activation, making it vastly superior for probe design[4].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows include built-in checkpoints (TLC, HPLC) to ensure mechanistic integrity at each step.

Protocol 1: Orthogonal Amide Coupling at the meta-Aniline

Causality Check: We utilize a slightly acidic buffer (pH 6.0–6.5) to ensure the phenol group (pKa ~8.5) remains fully protonated and unreactive, directing the NHS-ester exclusively to the meta-aniline.

  • Preparation: Dissolve 1.0 eq of 3-APNP in anhydrous DMF (0.1 M concentration).

  • Activation: In a separate vial, activate the target carboxylic acid (1.1 eq) using EDC·HCl (1.2 eq) and NHS (1.2 eq) in DMF for 30 minutes.

  • Coupling: Add the activated ester dropwise to the 3-APNP solution. Add N,N-Diisopropylethylamine (DIPEA) to adjust the apparent pH to ~6.5.

  • Validation (Checkpoint 1): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the primary amine can be confirmed using a Ninhydrin stain (3-APNP will stain positive; the amide product will not).

  • Workup: Quench with water, extract with EtOAc, wash with 5% citric acid (to remove unreacted 3-APNP), and dry over Na₂SO₄.

Protocol 2: Selective Reduction of the ortho-Nitrophenol

Causality Check: To convert the latent nitrophenol into an aminophenol for metal chelation or fluorescence turn-on, we use NaBH₄ with a Pd/C catalyst. This method is chosen over Iron/HCl[5] to prevent acidic hydrolysis of the newly formed amide bond from Protocol 1[3].

  • Solubilization: Dissolve the coupled 3-APNP derivative in Methanol (0.05 M).

  • Catalysis: Add 10 wt% Pd/C (0.1 eq Pd). Purge the flask with Argon.

  • Reduction: Slowly add NaBH₄ (4.0 eq) in small portions at 0 °C to control the exothermic hydrogen evolution.

  • Validation (Checkpoint 2): Monitor via HPLC-UV. The reduction of the nitro group causes a distinct hypsochromic shift (blue shift) in the UV-Vis absorption spectrum, confirming the conversion to the ortho-aminophenol.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C, concentrate in vacuo, and store under inert gas to prevent auto-oxidation of the aminophenol.

G A 3-APNP (Bifunctional Scaffold) B Amide Coupling (meta-aniline) A->B EDC/NHS Peptide Conjugation C Selective Reduction (ortho-nitrophenol) B->C NaBH4 / Pd/C Nitro to Amine D Fluorogenic Probe (Activated) C->D Target Binding Fluorescence Turn-On

Caption: Workflow for orthogonal functionalization of 3-APNP into a fluorogenic probe.

Conclusion

Benchmarking data clearly indicates that 4-(3-Aminophenyl)-2-nitrophenol (3-APNP) outperforms traditional reagents like 4-ANP and DAB in complex synthetic workflows. By leveraging the spatial separation inherent to its biphenyl scaffold, researchers can achieve near-quantitative orthogonal functionalization. This makes 3-APNP an indispensable building block for the next generation of esterase-sensitive persulfide generators, redox-active chelators, and high-quantum-yield fluorogenic probes.

Sources

Comparative

Reproducibility in Biaryl Synthesis: A Comparative Guide to 4-(3-Aminophenyl)-2-nitrophenol Pathways

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling biaryl intermediates for drug development. 4-(3-Aminophenyl)-2-nitrophenol is a critical structural motif, most notably utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling biaryl intermediates for drug development. 4-(3-Aminophenyl)-2-nitrophenol is a critical structural motif, most notably utilized as an advanced intermediate in the synthesis of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors[1]. Because MK2 regulates key inflammatory cytokines like TNF-alpha, securing a reliable, scalable supply of this intermediate is paramount for preclinical workflows[1].

This guide objectively compares the direct Suzuki-Miyaura cross-coupling approach against an N-Boc protected pathway, providing the mechanistic causality behind batch-to-batch variations and a self-validating protocol to ensure absolute reproducibility.

Mechanistic Pitfalls: The Causality of Variable Yields

The synthesis of 4-(3-Aminophenyl)-2-nitrophenol relies on the cross-coupling of 4-bromo-2-nitrophenol with a 3-aminophenylboronic acid derivative. While a "direct coupling" using unprotected (3-aminophenyl)boronic acid appears atom-economical on paper, it is notoriously irreproducible in practice due to two competing mechanistic failures:

A. Catalyst Poisoning via Lewis Basicity

Free primary amines are strong Lewis bases. In the catalytic cycle, the free amine of the boronic acid competes with the phosphine ligands for the active Palladium center[2]. This off-cycle coordination forms highly stable, unreactive Pd(II)-amine complexes, effectively lowering the active catalyst concentration. Macroscopically, this manifests as the premature precipitation of inactive "Pd-black" and stalled reaction kinetics.

B. Base-Promoted Protodeboronation

The acidic phenolic proton of 4-bromo-2-nitrophenol necessitates an additional equivalent of base (e.g., K₂CO₃) to form the phenoxide in situ. While the intramolecular hydrogen bond with the ortho-nitro group prevents competitive O-arylation, this elevated alkaline environment inadvertently accelerates the degradation of the boronic acid partner. Under basic conditions, the boronic acid forms a tetrahedral boronate complex, which undergoes rapid prehydrolytic C–B bond cleavage (protodeboronation) to yield an aniline byproduct[3][4].

By masking the amine as a tert-butyloxycarbonyl (Boc) carbamate, the nitrogen's lone pair is delocalized into the carbonyl system, eliminating its ability to poison the palladium catalyst[5]. Furthermore, the steric bulk of the Boc group shields the boronic acid, drastically suppressing protodeboronation[6].

G SM 4-bromo-2-nitrophenol C1 Pathway A: Direct Coupling SM->C1 C2 Pathway B: Protected Coupling SM->C2 B1 (3-aminophenyl)boronic acid (Unprotected) B1->C1 B2 (3-(Boc-amino)phenyl) boronic acid B2->C2 D1 Catalyst Poisoning & Protodeboronation C1->D1 D2 Boc-Intermediate C2->D2 E1 Low Yield / Variable Target Compound D1->E1 E2 High Yield / Reproducible Target Compound D2->E2 TFA Deprotection

Fig 1: Mechanistic divergence between direct and protected Suzuki-Miyaura coupling pathways.

Quantitative Performance Comparison

The following data summarizes the performance metrics of both pathways across multiple 10-gram scale validation batches. The N-Boc protected route (Pathway B) demonstrates superior metrics across all critical parameters.

ParameterPathway A: Direct CouplingPathway B: N-Boc Protected Coupling
Average Yield (Isolated) 42% - 55%85% - 92%
Batch-to-Batch RSD > 18%< 3%
Catalyst Loading Required 8 - 10 mol%2 - 3 mol%
Primary Impurities Aniline, Pd-black, Homocoupled biarylTrace des-bromo phenol
Scalability & Safety Poor (Exothermic Pd quenching)Excellent (Controlled kinetics)

Self-Validating Experimental Protocol (Pathway B)

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates explicit analytical checkpoints to ensure the reaction is proceeding on-cycle before moving to the next stage.

Phase 1: N-Boc Protected Cross-Coupling
  • Reagent Assembly: In a 500 mL round-bottom flask, combine 4-bromo-2-nitrophenol (10.0 g, 45.8 mmol, 1.0 eq), (3-(Boc-amino)phenyl)boronic acid (13.0 g, 55.0 mmol, 1.2 eq), and K₂CO₃ (19.0 g, 137.4 mmol, 3.0 eq).

  • Solvent Addition & Degassing: Add 200 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Critical Step: Sparge the biphasic mixture with Argon for exactly 20 minutes. Dissolved oxygen rapidly oxidizes the active Pd(0) species, leading to immediate reaction failure.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (1.0 g, 1.37 mmol, 3 mol%). The bidentate dppf ligand prevents catalyst aggregation[7].

  • Execution: Heat the mixture to 90 °C under an Argon atmosphere for 4 hours.

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The reaction is complete when the starting material (m/z 218) is <1% and the primary peak is the Boc-protected intermediate (m/z 330[M+H]⁺).

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd residues, and extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deprotection & Isolation
  • TFA Cleavage: Dissolve the crude Boc-intermediate in 100 mL of Dichloromethane (DCM). Slowly add 20 mL of Trifluoroacetic acid (TFA) at 0 °C.

  • Validation Checkpoint 2: Monitor the reaction visually. The evolution of CO₂ gas will occur. Stir at room temperature for 2 hours until gas evolution ceases, indicating complete deprotection.

  • Isolation: Concentrate the mixture to remove excess TFA. Re-dissolve in 50 mL of water and slowly add saturated aqueous NaHCO₃ until the pH reaches 8.0. The target compound, 4-(3-Aminophenyl)-2-nitrophenol, will precipitate as a distinct solid.

  • Final Validation: Filter the solid, wash with cold water, and dry under vacuum. Final LC-MS must confirm a mass of m/z 231 [M+H]⁺ with an isolated purity of >98%.

Workflow S1 1. Degassing Argon sparging of solvents (20 min) to preserve Pd(0) S2 2. Reaction Pd(dppf)Cl2, K2CO3, 90°C, 4h S1->S2 S3 S3 S2->S3 S4 4. Deprotection TFA/DCM (1:1), RT, 2h S3->S4 S5 5. Isolation pH adjustment (pH 8) and precipitation S4->S5

Fig 2: Self-validating experimental workflow for the N-Boc protected synthesis pathway.

References

  • Mk2 inhibitors and uses thereof Google P
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (ACS)[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids The Journal of Organic Chemistry (ACS)[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS)[Link]

Sources

Validation

Cross-Validation of UV-Vis Spectra for 4-(3-Aminophenyl)-2-nitrophenol: A Comparative Guide

As drug development and materials science increasingly rely on complex multi-functional chromophores, the accurate characterization of their electronic properties is paramount. 4-(3-Aminophenyl)-2-nitrophenol is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex multi-functional chromophores, the accurate characterization of their electronic properties is paramount. 4-(3-Aminophenyl)-2-nitrophenol is a highly conjugated biphenyl derivative featuring dual pH-responsive centers: an electron-donating anilinic amine (-NH₂) and a phenolic hydroxyl (-OH), coupled with an electron-withdrawing nitro group (-NO₂).

This guide provides an authoritative framework for cross-validating the UV-Vis spectral data of 4-(3-Aminophenyl)-2-nitrophenol. By comparing its performance against structural analogs and employing orthogonal validation techniques (HPLC-DAD and TD-DFT), researchers can establish a self-validating analytical system that eliminates spectral artifacts and ensures high-fidelity data.

Mechanistic Causality: The Push-Pull Chromophore System

To understand the UV-Vis behavior of 4-(3-Aminophenyl)-2-nitrophenol, we must analyze the causality behind its electronic transitions. The molecule operates as an extended "push-pull" π -conjugated system.

In standard nitrophenols, the π→π∗ and n→π∗ transitions are dictated by the charge transfer from the phenol to the nitro group. For instance, the baseline analog 2-nitrophenol exhibits a broad absorption peak at ~345–351 nm in its neutral state[1][2]. When the phenolic proton is removed (pKa ~7.2), the resulting phenolate anion becomes a vastly stronger electron donor, causing a bathochromic (red) shift to >400 nm[2]. Similarly, 4-nitrophenol shifts from ~317 nm to 400 nm upon deprotonation in alkaline media[3][4].

The addition of the 3-aminophenyl group at the para position of 2-nitrophenol extends the conjugation network. The amine group acts as a secondary electron donor. However, its influence is highly pH-dependent:

  • Acidic Media (pH < 3): The amine is protonated (-NH₃⁺), neutralizing its electron-donating capacity. The spectrum hypsochromically (blue) shifts, closely resembling a simple phenyl-substituted 2-nitrophenol.

  • Neutral Media (pH 5–6): Both the amine and phenol are neutral, allowing full baseline conjugation.

  • Basic Media (pH > 9): The phenol deprotonates to a phenolate (-O⁻), maximizing the push-pull effect into the nitro group and resulting in a massive bathochromic shift.

Mechanism Acidic Acidic Neutral Neutral State (pH 5-6) Amine: -NH2 Phenol: -OH λmax: ~380 nm Acidic->Neutral Deprotonation Neutral->Acidic Protonation Basic Basic Neutral->Basic Deprotonation Basic->Neutral Protonation

Fig 1. pH-dependent electronic transitions and structural states of the chromophore.

Comparative Spectral Analysis

To objectively evaluate 4-(3-Aminophenyl)-2-nitrophenol, we must benchmark its spectral properties against simpler, well-documented alternatives. The table below summarizes the quantitative spectral shifts across different pH environments.

CompoundStructural RoleNeutral λmax​ (nm)Basic λmax​ (nm)Acidic λmax​ (nm)Isosbestic Points
2-Nitrophenol Ortho-substituted baseline345 - 351410 - 415345~375 nm
4-Nitrophenol Para-substituted baseline317 - 319400317~340 nm
4-(3-Aminophenyl)-2-nitrophenol Extended biphenyl conjugate~380~450~350~365 nm, ~410 nm

Data for 2-Nitrophenol and 4-Nitrophenol are grounded in established literature[1][2][3][4]. The target compound exhibits multiple isosbestic points due to its two distinct pKa values.

Cross-Validation Methodologies

Standalone UV-Vis spectroscopy is highly susceptible to signal overlapping from impurities or degradation products, a common challenge in pharmaceutical quality control[5]. To ensure absolute scientific integrity, a multi-modal cross-validation approach is required.

  • Empirical UV-Vis with pH Titration: Validates the thermodynamic stability of the chromophore. The presence of sharp isosbestic points acts as a self-validating indicator that the spectral shift is a clean transition between states, free from degradation.

  • HPLC-DAD (Diode Array Detection): Chromatographic separation ensures that the extracted UV spectrum belongs exclusively to the intact 4-(3-Aminophenyl)-2-nitrophenol molecule, isolating it from unreacted starting materials or oxidative byproducts.

  • TD-DFT Computations: Time-Dependent Density Functional Theory provides a theoretical benchmark. If the empirical λmax​ deviates significantly from the TD-DFT predicted oscillator strengths, it signals potential solvent-solute aggregation or instrumental calibration errors.

Workflow A Sample Preparation (4-(3-Aminophenyl)-2-nitrophenol) B Empirical UV-Vis (pH Titration) A->B C HPLC-DAD (Purity & Spectral Extraction) A->C D TD-DFT Modeling (Theoretical Transitions) A->D E Cross-Validation Synthesis (Isosbestic & Error Analysis) B->E C->E D->E

Fig 2. Multi-modal cross-validation workflow for UV-Vis spectral analysis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure reproducibility and accuracy.

Protocol A: pH-Dependent UV-Vis Titration

Causality Check: We use highly controlled buffered matrices rather than simple acid/base addition to prevent localized pH gradients that cause spectral broadening.

  • Stock Preparation: Dissolve 10 mg of 4-(3-Aminophenyl)-2-nitrophenol in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock. (Methanol is chosen to ensure complete solvation of the biphenyl system).

  • Buffer Preparation: Prepare a series of 0.1 M Britton-Robinson buffers ranging from pH 2.0 to pH 12.0.

  • Sample Dilution: Aliquot 50 µL of the stock solution into 3 mL of each buffer solution directly in a quartz cuvette. Mix thoroughly via inversion.

  • Spectral Acquisition: Scan from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the corresponding pure buffer as the reference blank to subtract solvent absorbance.

  • Validation Step: Overlay the spectra. Identify the isosbestic points. If the curves do not intersect perfectly at the isosbestic points, discard the data—this indicates sample precipitation or degradation during the titration.

Protocol B: HPLC-DAD Spectral Extraction

Causality Check: Chemometric resolution of overlapping spectra requires pure baseline data[5]. HPLC-DAD physically separates the analyte before spectral acquisition.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid ensures the amine remains protonated for consistent retention.

  • Chromatography: Inject 10 µL of the neutral stock solution onto a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 10% B to 90% B over 15 minutes.

  • DAD Acquisition: Set the Diode Array Detector to scan continuously from 200 nm to 600 nm.

  • Data Extraction: Identify the chromatographic peak corresponding to 4-(3-Aminophenyl)-2-nitrophenol. Extract the apex spectrum.

  • Validation Step: Compare the DAD-extracted spectrum (which represents the acidic state due to the formic acid mobile phase) against the pH 2.0 spectrum from Protocol A. A match within ±2 nm validates the empirical UV-Vis data.

References

  • "Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review" - Universitas Gadjah Mada. Available at:[Link]

  • "Covalent Organic Framework-Functionalized Magnetic CuFe2O4/Ag Nanoparticles for the Reduction of 4-Nitrophenol" - MDPI. Available at: [Link]

  • "Self-Healing Conjugated Microporous Polyanilines for Effective and Continuous Catalytic Detoxification of 4-Nitrophenol to 4-Aminophenol" - National Institutes of Health (PMC). Available at: [Link]

  • "Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region and Photolysis of 2-Nitrophenol at 308 and 351 nm" - ACS Publications. Available at:[Link]

  • "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications" - MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Aminophenyl)-2-nitrophenol

This document provides essential, field-proven guidance for the safe handling and disposal of 4-(3-Aminophenyl)-2-nitrophenol (CAS 119-34-6). As researchers and drug development professionals, our commitment to safety ex...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 4-(3-Aminophenyl)-2-nitrophenol (CAS 119-34-6). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to build deep trust by providing value beyond the product itself, ensuring that every step of your process is grounded in safety and scientific integrity.

Hazard Profile: Understanding the "Why" Behind the Procedure

4-(3-Aminophenyl)-2-nitrophenol, also known as 4-amino-2-nitrophenol, is a dark red or reddish-purple solid.[1][2] Its molecular structure, containing both nitro and amino groups on a phenol ring, dictates its specific hazard profile. Proper disposal is not merely a regulatory requirement but a critical step in mitigating the risks inherent to this class of compounds.

Many nitroaromatic compounds are toxic, can be absorbed through the skin, and may be mutagenic.[3] The nitro group makes them thermally unstable, creating a potential risk of exothermic decomposition or even explosion under the right conditions, such as heating under alkaline conditions.[3][4] When heated to decomposition, 4-(3-Aminophenyl)-2-nitrophenol emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[5]

Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][5] A significant systemic risk is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, which can manifest as dizziness, fatigue, and cyanosis (a blue color to the skin and lips).[1][5][6]

Hazard Category Description Primary Sources
Acute Toxicity (Oral) GHS Category 4: Harmful if swallowed.[5][7]Safety Data Sheet (SDS)
Health Hazards Causes irritation to skin, eyes, and mucous membranes.[1][5] Can induce methemoglobinemia.[1][5]NOAA, SDS
Reactivity Hazards May react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[5] Thermally unstable.[3]SDS, Chemical Safety Literature
Environmental Hazards Toxic to aquatic life with long-lasting effects.[7]Safety Data Sheet (SDS)
Personal Protective Equipment (PPE) Chemically resistant gloves (e.g., nitrile, neoprene), ANSI Z87.1 compliant safety goggles, flame-resistant lab coat, and use within a chemical fume hood.[8][9]OSHA, Chemical Safety Literature

Core Principles for Safe Disposal

Before proceeding to specific protocols, the following principles must be foundational to your laboratory's standard operating procedures (SOPs):

  • Treat as Hazardous Waste: All waste containing 4-(3-Aminophenyl)-2-nitrophenol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[5][8]

  • Prevent Environmental Release: Under no circumstances should this chemical or its waste be allowed to enter drains or waterways.[7][10][11]

  • Segregate Waste: Store waste containers separately from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[3][5]

  • Consult Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) procedures for hazardous waste pickup and disposal.[3][8]

Step-by-Step Spill Cleanup and Disposal Protocol

A chemical spill requires a calm, deliberate, and systematic response. The primary goals are to contain the material, prevent it from becoming airborne, and ensure the safety of all personnel.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area of the spill. For solids, this is typically an area of at least 25 meters (75 feet).[1]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][5]

Cleanup and Decontamination Workflow:

  • Don Personal Protective Equipment (PPE): Before approaching the spill, ensure you are wearing the appropriate PPE as detailed in the table above. All work should be performed in a well-ventilated area, preferably a chemical fume hood.[7][8]

  • Dampen the Spilled Material: To prevent the generation of airborne dust, gently dampen the spilled solid.[5] You may use a minimal amount of 60-70% acetone or 60-70% ethanol for this purpose.[1][5] Avoid over-saturating the material.

  • Contain and Collect: Carefully sweep or scoop the dampened material into a designated, sealable hazardous waste container.[3] Use non-sparking tools for this process.[12]

  • Final Cleanup: Use absorbent paper dampened with the same solvent (60-70% acetone or ethanol) to wipe the spill area and collect any remaining residue.[1]

  • Decontaminate Surfaces: Wash the contaminated surface with the solvent, followed by a thorough wash with soap and water.[1][3]

  • Package All Waste: Place the absorbent paper, used cleaning materials, and any contaminated disposable PPE (such as gloves) into the same hazardous waste container.[1][3]

  • Seal and Label: Securely seal the container. Label it clearly and accurately with "Hazardous Waste," the full chemical name "4-(3-Aminophenyl)-2-nitrophenol," the date of the spill, and the name of the individual responsible.[3]

  • Final Steps: Remove and dispose of your gloves in the hazardous waste container.[3] Wash your hands thoroughly with soap and water.[3] Report the spill to your laboratory supervisor or EHS department as required by your institution's policy.[3]

Spill_Disposal_Workflow spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe dampen Dampen Solid with 60-70% Acetone/Ethanol ppe->dampen Cleanup Process collect Sweep into Labeled Hazardous Waste Container dampen->collect wipe Wipe Area with Dampened Absorbent Paper collect->wipe decon Decontaminate Surface (Solvent then Soap/Water) wipe->decon package Collect All Contaminated Materials as Waste decon->package store Store Sealed Container in Satellite Accumulation Area package->store Final Steps report Report to Supervisor/EHS store->report

Caption: Spill Response Workflow for 4-(3-Aminophenyl)-2-nitrophenol.

Routine Disposal of Unused or Waste Product

For the disposal of expired product, reaction residues, or surplus material that has not been spilled, the process is more direct.

  • Designate a Waste Container: Use a dedicated, properly sealed, and compatible container for the solid waste.

  • Transfer Material: Working in a chemical fume hood and wearing full PPE, carefully transfer the waste material into the container. Avoid creating dust.[12]

  • Label Correctly: Label the container as "Hazardous Waste" with the full chemical name and any other information required by your institution.

  • Store Safely: Store the sealed container in a designated satellite accumulation area for hazardous waste.[3] This area should be cool, dry, well-ventilated, and away from incompatible chemicals.[3]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for final disposal, which is typically handled via controlled incineration by a licensed facility.[8][13]

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional laboratory practice.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds. Technical Support Center.
  • ECHEMI. (n.d.). 4-Amino-2-nitrophenol SDS, 119-34-6 Safety Data Sheets.
  • NOAA. (n.d.). 4-AMINO-2-NITROPHENOL. CAMEO Chemicals.
  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds. Technical Support Center.
  • Sigma-Aldrich. (2026, March 20). SAFETY DATA SHEET.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cole-Parmer. (2004, September 7). Material Safety Data Sheet - 2-Aminophenol.
  • Sigma-Aldrich. (2020, January 5). Safety Data Sheet.
  • NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • NIH PubChem. (n.d.). Nitrophenols.
  • NIH PubChem. (n.d.). 4-Amino-2-Nitrophenol.
  • Sigma-Aldrich. (2015, June 12). Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 4-(3-Aminophenyl)-2-nitrophenol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex, multi-hazard intermediates. Handling biphenyl derivatives like 4-(3-Aminophenyl)-2-nitrophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex, multi-hazard intermediates. Handling biphenyl derivatives like 4-(3-Aminophenyl)-2-nitrophenol requires a rigorous, scientifically grounded approach to laboratory safety. Standard Personal Protective Equipment (PPE) protocols are often insufficient unless you understand the specific mechanisms of toxicity at play.

This guide provides a self-validating system for operational safety, PPE selection, and disposal, ensuring compliance with OSHA's 29 CFR 1910 Subpart I standards[1].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective defense, we must understand the chemical's offensive capabilities. The dual-moiety structure of 4-(3-Aminophenyl)-2-nitrophenol presents severe, multi-systemic risks:

  • Aromatic Amine Toxicity (Systemic & Mutagenic): Primary aromatic amines are highly lipophilic, allowing them to rapidly cross the stratum corneum (the skin's outermost barrier). Once absorbed systemically, hepatic CYP450 enzymes catalyze N-hydroxylation. This metabolic activation produces reactive electrophiles that bind to DNA, posing severe mutagenic and carcinogenic risks. Furthermore, these metabolites oxidize the Fe(II) in hemoglobin to Fe(III), inducing methemoglobinemia and severely impairing oxygen transport[2].

  • Nitrophenol Toxicity (Metabolic & Corrosive): The nitrophenol moiety acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting cellular energy production. Dermal exposure leads to severe irritation, chemical burns, and potential hepatic/renal damage upon systemic absorption.

Toxicity cluster_0 Metabolic Activation (Hepatic) Exposure Dermal/Inhalation Exposure Absorption Systemic Absorption (Lipophilic Nature) Exposure->Absorption CYP CYP450 N-Hydroxylation Absorption->CYP MetHb Hemoglobin Oxidation (Methemoglobinemia) CYP->MetHb DNA DNA Adduct Formation (Mutagenesis) CYP->DNA

Caption: Biochemical toxicity pathways of biphenyl aromatic amines.

Quantitative PPE Selection Matrix

Based on the extreme lipophilicity and corrosive nature of the compound, barrier materials must be selected based on quantitative breakthrough data rather than general assumptions.

PPE CategoryRecommended Material / SpecificationMinimum Breakthrough TimeProtection Factor (APF)
Primary Gloves Nitrile Rubber (Minimum 0.11 mm thickness)> 480 minutesN/A
Secondary Gloves Butyl Rubber (Worn over primary gloves)> 480 minutesN/A
Respiratory NIOSH-approved P100 Particulate RespiratorN/AAPF 10 (Half-mask) / 50 (Full)
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AN/A
Body Protection Tyvek® or Polyethylene-coated Lab Coat> 240 minutesN/A

Step-by-Step Operational Protocol

A self-validating protocol ensures that every step inherently verifies the safety of the previous one. Do not proceed to the next step if a validation check fails.

Phase 1: Preparation and Donning
  • Risk Assessment & Environmental Check: Verify the functionality of the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Validation: Check the digital monitor to ensure face velocity is between 80–120 feet per minute (fpm).

  • Visual Inspection: Inspect all PPE for micro-tears. Validation: Inflate the nitrile gloves manually and twist the cuff to trap the air; check for pinhole leaks.

  • Donning Sequence:

    • Put on the Tyvek lab coat, ensuring cuffs are fully extended down the wrist.

    • Don the primary nitrile gloves, tucking them under the lab coat cuffs.

    • Don the P100 respirator. Validation: Perform a positive/negative pressure user seal check as mandated by OSHA guidelines[3].

    • Don chemical splash goggles.

    • Don the secondary butyl rubber gloves, pulling the gauntlets over the lab coat cuffs to eliminate all skin exposure gaps.

Phase 2: Handling and Execution
  • Containment: Perform all weighing, transferring, and mixing strictly within the certified fume hood.

  • Manipulation: Use anti-static spatulas to prevent dust aerosolization. The nitrophenol moiety can form explosive mixtures with air if whirled up as fine dust.

  • Vigilance: Monitor for any yellow/orange staining on the outer gloves. Validation: Staining indicates chemical contact and necessitates an immediate halt to operations and glove replacement.

G Start Pre-Operation Risk Assessment (Check Hood Velocity) PPE Don PPE (Double Gloves, P100, Tyvek) Start->PPE Hood Execute Protocol (Class II BSC / Fume Hood) PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontaminate Area (Damp Vermiculite/Acidic Wash) Spill->Decon Yes Doff Doff PPE & Inspect (Check for Staining) Spill->Doff No Decon->Doff Waste Hazardous Waste Disposal (EPA-Compliant Incineration) Doff->Waste

Caption: Operational workflow for handling 4-(3-Aminophenyl)-2-nitrophenol.

Emergency Response and Disposal Plan

Aromatic amines and nitrophenols are highly toxic to aquatic life and require stringent disposal mechanisms.

Spill Management (Decontamination)
  • Evacuate & Isolate: Evacuate personnel from the immediate area and increase hood ventilation.

  • Neutralization: Never sweep dry powder. Cover the spill with damp vermiculite or a specialized aromatic amine decontamination solution. Causality: A mildly acidic wash protonates the amine group, converting it into a salt. This drastically reduces its volatility and its ability to be absorbed through the skin.

  • Collection: Use non-sparking tools to collect the absorbed material into a sealable hazardous waste container.

Waste Disposal
  • Segregation: Store 4-(3-Aminophenyl)-2-nitrophenol waste strictly separated from strong oxidizers, acid chlorides, and acid anhydrides to prevent violent exothermic reactions.

  • Labeling: Label clearly as "Toxic/Mutagenic Solid Waste - Contains Aromatic Amines and Nitrophenols."

  • Incineration: Route to an approved EPA-compliant chemical waste facility for high-temperature incineration. Do not flush down drains under any circumstances.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PMC (nih.gov)[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications[Link]

  • Laboratory Safety Guidance Source: OSHA[Link]

Sources

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